Product packaging for N-(4-Fluorobenzoyl)piperidine(Cat. No.:CAS No. 58547-67-4)

N-(4-Fluorobenzoyl)piperidine

Cat. No.: B1301799
CAS No.: 58547-67-4
M. Wt: 207.24 g/mol
InChI Key: UVBXLMBIXAPNBB-UHFFFAOYSA-N
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Description

1-Fluoro-4-(piperidinocarbonyl)benzene>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14FNO B1301799 N-(4-Fluorobenzoyl)piperidine CAS No. 58547-67-4

Properties

IUPAC Name

(4-fluorophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBXLMBIXAPNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371956
Record name (4-Fluorophenyl)(piperidin-1-yl)methanone
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Molecular Weight

207.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58547-67-4
Record name (4-Fluorophenyl)(piperidin-1-yl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58547-67-4
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Foundational & Exploratory

An In-depth Technical Guide to N-(4-Fluorobenzoyl)piperidine and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(4-Fluorobenzoyl)piperidine and its structural isomer, 4-(4-Fluorobenzoyl)piperidine, two compounds of significant interest in medicinal chemistry and drug development. This document details their chemical and physical properties, provides step-by-step experimental protocols for their synthesis, and discusses their known biological activities and applications.

Introduction and Structural Distinction

It is crucial to distinguish between two isomeric compounds that share the same molecular formula but differ in the point of attachment of the 4-fluorobenzoyl group to the piperidine ring. This structural difference significantly impacts their chemical properties and biological activities.

  • This compound (1): In this isomer, the 4-fluorobenzoyl group is attached to the nitrogen atom of the piperidine ring.

  • 4-(4-Fluorobenzoyl)piperidine (2): Here, the 4-fluorobenzoyl group is attached to the carbon atom at the 4th position of the piperidine ring.

This guide will cover both isomers, with a particular focus on 4-(4-Fluorobenzoyl)piperidine and its hydrochloride salt, which are more extensively documented as key intermediates in pharmaceutical synthesis.

This compound

Chemical and Physical Properties

This compound is a solid at room temperature. Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 58547-67-4
Molecular Formula C₁₂H₁₄FNO
Molecular Weight 207.24 g/mol
Melting Point 60 °C
Boiling Point 158-160 °C (at 11 mmHg)
Synthesis

A general method for the synthesis of N-aroylpiperidines involves the acylation of piperidine with the corresponding acyl chloride.

Materials:

  • Piperidine

  • 4-Fluorobenzoyl chloride

  • Anhydrous chloroform

  • Triethylamine or other suitable base

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve piperidine (1.0 equivalent) in anhydrous chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 4-fluorobenzoyl chloride (1.0 equivalent) to the stirred solution. The addition of a non-nucleophilic base like triethylamine (1.1 equivalents) is recommended to scavenge the HCl byproduct.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

G cluster_conditions Conditions piperidine Piperidine acylation Acylation piperidine->acylation benzoyl_chloride 4-Fluorobenzoyl Chloride benzoyl_chloride->acylation solvent Anhydrous Chloroform, Triethylamine (Base) temperature 0 °C to Room Temp. product This compound workup Aqueous Wash, Drying purification Column Chromatography or Recrystallization workup->purification purification->product crude_product Crude Product acylation->crude_product Reaction crude_product->workup

Synthesis workflow for this compound.

Biological Activity

While specific, in-depth studies on the biological activity of this compound are not extensively reported in publicly available literature, the N-benzoylpiperidine scaffold is present in various biologically active molecules. Derivatives of N-aroylpiperidines have been investigated for a range of pharmacological activities, including potential as CNS agents. Piperidine itself is a known constituent in the mammalian brain and influences synaptic mechanisms.[1]

4-(4-Fluorobenzoyl)piperidine and its Hydrochloride Salt

4-(4-Fluorobenzoyl)piperidine and its hydrochloride salt are significantly more documented due to their role as crucial intermediates in the synthesis of various pharmaceuticals, particularly antipsychotic drugs.[2]

Chemical and Physical Properties

The properties of 4-(4-Fluorobenzoyl)piperidine and its hydrochloride salt are detailed below.

4-(4-Fluorobenzoyl)piperidine

PropertyValueReference
CAS Number 56346-57-7[3]
Molecular Formula C₁₂H₁₄FNO[4]
Molecular Weight 207.24 g/mol [4]
Appearance White to off-white crystalline powder[3]
Melting Point 102-105 °C[3]
Boiling Point 385 °C at 760 mmHg (estimated)[3]
Solubility Soluble in DMSO, methanol, and chloroform; insoluble in water[3]

4-(4-Fluorobenzoyl)piperidine Hydrochloride

PropertyValueReference
CAS Number 25519-78-2
Molecular Formula C₁₂H₁₅ClFNO
Molecular Weight 243.71 g/mol
Appearance White to light tan powder
Melting Point 222-224 °C[5]
Storage Store in a cool, well-ventilated place; hygroscopic
Synthesis

The synthesis of 4-(4-Fluorobenzoyl)piperidine hydrochloride is typically achieved through a multi-step process starting from 1-acetylisonipecotoyl chloride.

This protocol describes the Friedel-Crafts acylation of fluorobenzene.

Materials:

  • 1-acetylisonipecotoyl chloride

  • Aluminum chloride (AlCl₃)

  • Fluorobenzene

  • Chloroform

  • Ice

  • Standard laboratory glassware

Procedure: [5]

  • To a stirred mixture of 93.0 g of aluminum chloride in 150 ml of fluorobenzene, slowly add 70 g of 1-acetylisonipecotoyl chloride.

  • After the addition is complete, reflux the mixture for one hour.

  • Pour the reaction mixture onto ice, which will cause two layers to separate.

  • Extract the aqueous layer twice with chloroform.

  • Combine the chloroform extracts with the initially separated fluorobenzene layer.

  • Dry the combined organic solution and concentrate it under reduced pressure to yield a crystalline white solid of 1-acetyl-4-(4-fluorobenzoyl)piperidine.

  • The solid can be recrystallized from a ligroin-diisopropyl ether mixture for further purification.

This protocol describes the deacetylation of the intermediate followed by salt formation.

Materials:

  • 1-acetyl-4-(4-fluorobenzoyl)piperidine

  • 6N Hydrochloric acid (HCl)

  • Ether

  • Sodium hydroxide (NaOH) solution

  • Benzene

  • Anhydrous drying agent (e.g., sodium sulfate)

  • HCl gas

  • Isopropanol

Procedure: [6]

  • Reflux a solution of 70.6 g of 1-acetyl-4-(4-fluorobenzoyl)piperidine in 200 ml of 6N HCl for 2 hours.

  • Cool the solution and extract it twice with ether to remove any non-basic impurities.

  • Basify the aqueous solution with sodium hydroxide.

  • Extract the basified solution with benzene.

  • Dry the benzene extracts, filter, and concentrate under reduced pressure to obtain the free base, 4-(4-Fluorobenzoyl)piperidine, as a residual oil.

  • Dissolve the residual oil in ether and bubble HCl gas into the solution with stirring. This will precipitate the hydrochloride salt.

  • Collect the salt by filtration, wash with ether, and dry.

  • Recrystallize the salt from isopropanol to yield the pure 4-(4-Fluorobenzoyl)piperidine hydrochloride.[6]

G cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Deacetylation & Salt Formation start 1-acetylisonipecotoyl chloride + Fluorobenzene step1_reagent AlCl₃ start->step1_reagent intermediate 1-acetyl-4-(4-fluorobenzoyl)piperidine step1_reagent->intermediate step2_reagent 1. 6N HCl, Reflux 2. NaOH (aq) 3. HCl (gas) intermediate->step2_reagent product 4-(4-Fluorobenzoyl)piperidine HCl step2_reagent->product

Two-step synthesis of 4-(4-Fluorobenzoyl)piperidine HCl.

Biological Activity and Applications

4-(4-Fluorobenzoyl)piperidine is a versatile building block in the synthesis of various bioactive molecules.[7] Its primary application is as a key intermediate in the pharmaceutical industry.

  • Antipsychotic Drug Intermediate: The 4-(p-fluorobenzoyl)piperidine fragment is a crucial component in several antipsychotic drugs, where it is believed to play a role in anchoring the ligand to the serotonin 5-HT₂A receptor.[2]

  • Neuroscience Research: This compound is utilized in studies investigating neurotransmitter systems due to its potential to influence receptor activity.[7]

  • Drug Design and SAR Studies: It serves as a valuable tool in structure-activity relationship (SAR) studies, aiding researchers in optimizing the efficacy and safety profiles of new drug candidates.[7]

  • Agrochemicals: It can also act as an intermediate in the synthesis of crop protection agents.[7]

Safety and Handling

This compound and 4-(4-Fluorobenzoyl)piperidine should be handled with care in a laboratory setting. They may cause skin, eye, and respiratory irritation. It is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or under a chemical fume hood.

4-(4-Fluorobenzoyl)piperidine Hydrochloride is hygroscopic and should be stored under an inert atmosphere in a cool, dry place.

This guide provides a foundational understanding of this compound and its isomer for researchers and professionals in drug development. Further investigation into the specific biological targets and mechanisms of action of this compound may reveal novel therapeutic applications.

References

Technical Guide: Synthesis of N-(4-Fluorobenzoyl)piperidine from 4-Fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-(4-Fluorobenzoyl)piperidine, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is achieved through the acylation of piperidine with 4-fluorobenzoyl chloride, a classic example of the Schotten-Baumann reaction. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, key quantitative data, and visual diagrams of the reaction mechanism and experimental workflow.

Introduction

This compound and its derivatives are of significant interest in drug discovery due to the prevalence of the piperidine moiety in a vast number of bioactive natural products and marketed drugs. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to improved metabolic stability and bioavailability. The synthesis described herein is a robust and efficient method for obtaining this key intermediate.

The reaction proceeds via a nucleophilic acyl substitution, a fundamental transformation in organic chemistry.[1] In this specific case, the secondary amine, piperidine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride, 4-fluorobenzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the formation of the amide product.[2]

Reaction Scheme and Mechanism

The overall reaction is as follows:

4-Fluorobenzoyl Chloride + Piperidine → this compound + HCl

The reaction mechanism is a two-step nucleophilic acyl substitution:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine attacks the carbonyl carbon of 4-fluorobenzoyl chloride, leading to the formation of a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A base then deprotonates the nitrogen atom to yield the final amide product.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products r1 4-Fluorobenzoyl Chloride inter Tetrahedral Intermediate r1->inter Nucleophilic Attack r2 Piperidine r2->inter p1 This compound inter->p1 Elimination of Cl- p2 HCl inter->p2

Caption: Reaction mechanism for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
4-Fluorobenzoyl ChlorideC₇H₄ClFO158.56Liquid-2194
PiperidineC₅H₁₁N85.15Liquid-9106
This compoundC₁₂H₁₄FNO207.24Solid68-70Not available

Note: Data for this compound is based on typical values for similar compounds and may vary depending on purity. A representative yield for a similar reaction, the synthesis of (2,4-Difluorophenyl)(piperidin-1-yl)methanone, is 82%.[3]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar N-acylpiperidines.[3]

Materials:

  • 4-Fluorobenzoyl chloride

  • Piperidine

  • Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N) or an aqueous solution of a suitable base (e.g., NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

experimental_workflow start Start dissolve Dissolve piperidine (2 equiv.) in anhydrous chloroform at 0°C start->dissolve add_acyl Slowly add 4-fluorobenzoyl chloride (1 equiv.) dissolve->add_acyl stir Stir at room temperature overnight add_acyl->stir remove_solvent Remove solvent under reduced pressure stir->remove_solvent purify Purify crude product via automated column chromatography remove_solvent->purify end Obtain pure This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine (2 equivalents) in anhydrous chloroform or dichloromethane. Cool the solution to 0°C using an ice bath.

  • Addition of Acyl Chloride: Slowly add 4-fluorobenzoyl chloride (1 equivalent) dropwise to the stirred solution of piperidine over a period of 15-30 minutes. If using a non-aqueous base like triethylamine, it should be added to the piperidine solution before the addition of the acyl chloride. If using an aqueous base, the reaction is performed in a biphasic system.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • If a tertiary amine base was used, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • If an aqueous base was used, separate the organic layer and wash it with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[3]

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the crystalline product.

Safety and Handling

  • 4-Fluorobenzoyl chloride is corrosive and lachrymatory. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperidine is a flammable and corrosive liquid. Handle with care in a fume hood.

  • Chloroform and Dichloromethane are volatile and potentially carcinogenic. Use in a well-ventilated area and avoid inhalation.

  • Always follow standard laboratory safety procedures when handling chemicals and performing reactions.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt the protocol as necessary based on the specific scale and available resources, always prioritizing safety and good laboratory practices.

References

An In-depth Technical Guide to Fluorobenzoylpiperidine Isomers for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An important distinction exists within the fluorobenzoylpiperidine chemical family, centered on the attachment point of the 4-fluorobenzoyl group to the piperidine ring. This guide clarifies the structural and nomenclatural differences between the N-substituted and C4-substituted isomers, providing a detailed overview of the more extensively researched C4-isomer, a key building block in modern drug discovery.

Core Chemical Structures and IUPAC Nomenclature

A critical point of clarification for researchers is the distinction between two primary isomers:

  • N-(4-Fluorobenzoyl)piperidine: In this isomer, the 4-fluorobenzoyl group is attached to the nitrogen atom (position 1) of the piperidine ring. Its formal IUPAC name is (4-fluorophenyl)(piperidin-1-yl)methanone .

  • 4-(4-Fluorobenzoyl)piperidine: Here, the 4-fluorobenzoyl group is attached to the carbon atom at position 4 of the piperidine ring. The correct IUPAC name for this isomer is (4-fluorophenyl)(piperidin-4-yl)methanone [1][2].

While both are structurally related, the vast majority of published scientific literature, particularly in the context of pharmaceutical development, focuses on the C4-substituted isomer, 4-(4-Fluorobenzoyl)piperidine , and its salts. Detailed experimental data for the N-substituted isomer is not as readily available in current literature. This guide will focus on the well-documented C4-isomer.

Physicochemical and Identification Data for 4-(4-Fluorobenzoyl)piperidine

This compound and its hydrochloride salt are foundational materials for the synthesis of a wide range of biologically active molecules. Their key properties are summarized below.

Property4-(4-Fluorobenzoyl)piperidine4-(4-Fluorobenzoyl)piperidine Hydrochloride
Appearance White to off-white crystalline powder[3]White to light tan powder[4]
Molecular Formula C₁₂H₁₄FNO[1]C₁₂H₁₄FNO·HCl or C₁₂H₁₅ClFNO[5][6]
Molecular Weight 207.24 g/mol [1]243.71 g/mol [5][6]
CAS Number 56346-57-7[1]25519-78-2[5]
Melting Point 102-105°C[3]222-226°C[2]
Solubility Soluble in DMSO, methanol, chloroform; insoluble in water[3]Data not specified, but used in aqueous solutions for reactions.
Storage Conditions Store at 2-8°C under an inert atmosphere[3]Store in a cool, well-ventilated place; may be hygroscopic[4]
Purity (Typical) ≥98.5% (HPLC)[3]≥98.0%[4]

Role in Pharmaceutical Research and Development

4-(4-Fluorobenzoyl)piperidine is a highly valued intermediate in medicinal chemistry. Its structural motif is a key component in numerous therapeutic agents, particularly those targeting the central nervous system.

The 4-(p-fluorobenzoyl)piperidine fragment is considered a crucial pharmacophore for ligands targeting the serotonin 5-HT2A receptor. It acts as a constrained analog of a butyrophenone, a common feature in many antipsychotic and neurological drugs. The presence of this moiety is critical for the proper orientation and anchoring of the ligand within the receptor's binding site.

Key research applications include:

  • Pharmaceutical Development : It serves as a primary building block in the synthesis of antipsychotics, novel analgesics, and anti-inflammatory drugs[5].

  • Neuroscience Research : The scaffold is used to develop new molecules for investigating neurotransmitter systems and understanding neurological disorders[5].

  • Drug Design : It is frequently used in structure-activity relationship (SAR) studies to optimize the efficacy, selectivity, and safety profiles of new drug candidates[5].

Experimental Protocols: Synthesis

The synthesis of 4-(4-fluorobenzoyl)piperidine and its precursors is well-established. Below are detailed protocols for key synthetic steps.

Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine

This procedure describes a Friedel-Crafts acylation to form the acetyl-protected intermediate.

Protocol:

  • To a stirring mixture of 93.0 g of aluminum chloride in 150 ml of fluorobenzene, slowly add 70 g of 1-acetylisonipecotoyl chloride.

  • After the addition is complete, reflux the mixture for one hour.

  • Pour the reaction mixture onto ice, allowing the two layers to separate.

  • Extract the aqueous layer twice with chloroform.

  • Combine the chloroform extracts with the original fluorobenzene layer.

  • Dry the combined organic solution and concentrate it under reduced pressure to yield a crystalline white solid.

  • Recrystallize the solid from a ligroin-diisopropyl ether mixture to obtain pure 1-acetyl-4-(4-fluorobenzoyl)piperidine[7].

Synthesis of 4-(4-fluorobenzoyl)piperidine Hydrochloride (De-acetylation)

This protocol details the removal of the acetyl protecting group to yield the final hydrochloride salt.

Protocol:

  • Reflux a solution of 70.6 g of 1-acetyl-4-(4-fluorobenzoyl)piperidine in 200 ml of 6N HCl for 2 hours[8].

  • Cool the solution and extract it twice with ether to remove impurities.

  • Basify the aqueous solution with sodium hydroxide.

  • Extract the basic aqueous solution with benzene.

  • Dry the benzene extracts, filter, and concentrate the filtrate under reduced pressure to obtain a residual oil.

  • Dissolve the oil in ether and bubble HCl gas into the solution with stirring to precipitate the salt.

  • Collect the salt by filtration, wash with ether, and dry.

  • Recrystallize the solid from isopropanol to yield the final product, 4-(4-fluorobenzoyl)piperidine hydrochloride[8].

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis described in the experimental protocols.

G cluster_0 Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine A 1-acetylisonipecotoyl chloride + Fluorobenzene B Friedel-Crafts Acylation (AlCl3, reflux) A->B C Workup (Ice, Chloroform Extraction) B->C D Purification (Recrystallization) C->D E 1-acetyl-4-(4-fluorobenzoyl)piperidine D->E

Caption: Workflow for the synthesis of the acetyl-protected intermediate.

G cluster_1 Synthesis of 4-(4-fluorobenzoyl)piperidine HCl F 1-acetyl-4-(4-fluorobenzoyl)piperidine G Acid Hydrolysis (6N HCl, reflux) F->G H Basification & Extraction (NaOH, Benzene) G->H I Salt Formation (Ether, HCl gas) H->I J Purification (Recrystallization) I->J K 4-(4-fluorobenzoyl)piperidine HCl J->K

Caption: Workflow for the de-acetylation and salt formation of the final product.

References

The Multifaceted Biological Landscape of N-(4-Fluorobenzoyl)piperidine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-(4-Fluorobenzoyl)piperidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these derivatives, with a focus on their anticancer, antimicrobial, and neurological applications. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Synthetic Strategies

The synthesis of this compound derivatives typically involves the acylation of a substituted piperidine with 4-fluorobenzoyl chloride. The piperidine core can be functionalized at various positions to modulate the physicochemical properties and biological activity of the final compound. A general synthetic scheme is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Substituted Piperidine Substituted Piperidine Acylation Acylation Substituted Piperidine->Acylation 4-Fluorobenzoyl Chloride 4-Fluorobenzoyl Chloride 4-Fluorobenzoyl Chloride->Acylation This compound Derivative This compound Derivative Acylation->this compound Derivative G Cellular Stress Cellular Stress p53 Activation p53 Activation Cellular Stress->p53 Activation p21 Transcription p21 Transcription p53 Activation->p21 Transcription CDK Inhibition CDK Inhibition p21 Transcription->CDK Inhibition G1/S Phase Arrest G1/S Phase Arrest CDK Inhibition->G1/S Phase Arrest G Serial Dilution Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Add microbial suspension Incubation Incubation Inoculation->Incubation Specified time & temperature MIC Determination MIC Determination Incubation->MIC Determination Observe for growth

Technical Guide: Solubility Profile of N-(4-Fluorobenzoyl)piperidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Fluorobenzoyl)piperidine is a chemical compound that serves as a key intermediate and building block in the synthesis of various pharmaceutically active molecules.[1] Its utility in medicinal chemistry, particularly in the development of analgesics and anti-inflammatory agents, underscores the importance of understanding its fundamental physicochemical properties.[1] Solubility is a critical parameter that influences reaction kinetics, purification, formulation, and bioavailability.

This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this document synthesizes a predicted solubility profile based on the molecule's structural characteristics and established chemical principles. Furthermore, a detailed experimental protocol for determining quantitative solubility is provided to empower researchers to generate precise data for their specific applications.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₄FNO[2]
Molecular Weight 207.24 g/mol [2]
IUPAC Name (4-fluorophenyl)-piperidin-4-ylmethanone[2]
CAS Number 56346-57-7[2]
Structure (Image of the chemical structure of this compound)

Predicted Qualitative Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[3] this compound possesses both polar and non-polar characteristics. The amide functional group and the electronegative fluorine atom contribute to its polarity, while the phenyl and piperidine rings provide non-polar, lipophilic character.

Based on these structural features, a qualitative solubility profile can be predicted. While this table serves as a guideline, empirical testing is necessary for quantitative assessment.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aprotic Polar Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, AcetonitrileHigh Strong dipole-dipole interactions between the solvent and the polar amide group of the solute are expected to lead to high solubility.
Protic Polar Methanol, Ethanol, IsopropanolHigh to Moderate The amide group can act as a hydrogen bond acceptor. Solubility is expected to be good, potentially decreasing with longer alkyl chains of the alcohol.
Chlorinated Dichloromethane, ChloroformHigh to Moderate These solvents can engage in dipole-dipole interactions and are effective at dissolving compounds with moderate polarity.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate THF, being more polar, is expected to be a better solvent than diethyl ether. Overall moderate solubility is anticipated.
Aromatic Toluene, BenzeneModerate to Low The aromatic ring of the solute will interact favorably with aromatic solvents, but the polar amide may limit overall solubility.
Nonpolar Aliphatic Hexane, HeptaneLow to Insoluble The significant polarity of the amide group makes it unlikely to dissolve well in nonpolar aliphatic solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain precise quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique.[3] The following protocol provides a generalized procedure.

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg)

  • Vials with tight-fitting, chemically resistant caps (e.g., 4 mL glass vials with PTFE-lined caps)

  • Constant temperature orbital shaker or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

  • Volumetric flasks and pipettes

  • Appropriate analytical instrument (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), Gas Chromatography (GC))

Procedure
  • Preparation of Supersaturated Solution : Add an excess amount of this compound to a pre-weighed vial. The key is to ensure undissolved solid remains after the system reaches equilibrium.

  • Solvent Addition : Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration : Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved. A preliminary time-course study can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation : After the equilibration period, cease agitation and allow the vials to rest at the same constant temperature for at least 4-6 hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.

  • Sampling and Dilution : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered saturated solution into a pre-weighed volumetric flask. This step is critical to remove any suspended microparticles. Record the weight of the transferred aliquot. Dilute the sample to the final volume with the same solvent.

  • Analysis : Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve prepared with known concentrations of this compound in the same solvent is required.

  • Calculation : The solubility (S) can be calculated in units such as mg/mL or mol/L using the following formula: S (mg/mL) = (Concentration from analysis (mg/mL) × Dilution Factor)

Visualized Experimental Workflow

The process for determining solubility can be visualized as a logical workflow.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess this compound to vial B Add precise volume of organic solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Allow undissolved solid to settle (≥4h) C->D E Withdraw supernatant with syringe D->E F Filter into volumetric flask E->F G Analyze concentration via HPLC or GC F->G H Calculate solubility from concentration and dilution G->H

Caption: Experimental workflow for solubility determination.

Conclusion

While specific, published quantitative data on the solubility of this compound is scarce, a reliable qualitative profile can be predicted from its molecular structure. It is anticipated to be highly soluble in polar aprotic and protic solvents and moderately soluble in solvents of lower polarity. For applications requiring precise solubility values, the standardized shake-flask method detailed in this guide is recommended. This document provides a foundational resource for scientists and researchers, enabling informed decisions in the handling, reaction, and formulation of this important chemical intermediate.

References

Spectroscopic Profile of N-(4-Fluorobenzoyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-Fluorobenzoyl)piperidine, a key chemical intermediate. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition. This information is critical for the verification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
2.92br. s2HNCH₂ (amine site)
3.03br. s2HNCH₂ (amine site)
3.39br. s2HNCH₂ (amide site)
3.85br. s2HNCH₂ (amide site)
6.85t1HArH
6.96t1HArH
7.40m1HArH

Data sourced from a study on N-(2,4-Difluorobenzoyl)piperazine, a related compound.[1]

Table 2: ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Spectrometer Frequency: 101 MHz

Chemical Shift (δ) ppmAssignment
42.4, 45.3, 45.8, 47.4NCH₂
104.4 (t)CH (Aromatic)
112.5 (dd)CH (Aromatic)
120.1 (dd)C (Aromatic)
130.8 (m)CH (Aromatic)
158.7 (dt)C (Aromatic)
164.0 (dt)C (Aromatic)
164.6C=O (Amide)

Data sourced from a study on N-(2,4-Difluorobenzoyl)piperazine, a related compound.[1]

Table 3: Mass Spectrometry Data
m/zIonIonization Mode
227[M+H]⁺ESI+

Data corresponds to the protonated molecule of N-(2,4-Difluorobenzoyl)piperazine.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts (δ) in parts per million (ppm). For amides, which can exhibit restricted rotation around the C-N bond, temperature-dependent NMR studies may be employed to investigate conformational dynamics. Due to potential proton exchange, amide N-H protons are often best observed in aprotic solvents like DMSO-d₆.

Infrared (IR) Spectroscopy

For solid samples, a common preparation method is the creation of a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. This mixture is then compressed under high pressure to form a transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of mineral oil to create a paste, which is then spread between two salt plates (e.g., NaCl or KBr). The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, which measures the interaction of infrared radiation with the sample to identify functional groups based on their vibrational frequencies.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for this type of molecule. The sample is dissolved in a suitable solvent and introduced into the mass spectrometer. A high voltage is applied to the liquid to create an aerosol of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). This technique is highly sensitive and typically shows the protonated molecule [M+H]⁺.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis Synthesis Chemical Synthesis of Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR_Analysis IR_Analysis IR Spectroscopy Sample_Prep->IR_Analysis MS_Analysis Mass Spectrometry Sample_Prep->MS_Analysis Data_Processing Data Processing and Interpretation NMR_Analysis->Data_Processing IR_Analysis->Data_Processing MS_Analysis->Data_Processing Structure_Confirmation Structure Confirmation and Purity Assessment Data_Processing->Structure_Confirmation

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

References

In Silico Deep Dive: Predicting the ADMET Profile of N-(4-Fluorobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, early and accurate prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to de-risking candidates and reducing costly late-stage failures. This technical guide provides a comprehensive in silico evaluation of N-(4-Fluorobenzoyl)piperidine, a versatile piperidine derivative, leveraging a suite of industry-standard computational tools. By summarizing predicted ADMET parameters in a clear, comparative format, this document serves as a practical workflow for researchers and scientists. Detailed in silico methodologies and virtual experimental protocols are presented to ensure reproducibility and foster a deeper understanding of the predictive models' outputs. This guide is intended to showcase a "fail early, fail cheap" strategy through the power of computational chemistry, ultimately streamlining the path to viable drug candidates.

Physicochemical and Predicted ADMET Properties of this compound

A foundational step in ADMET prediction is the characterization of the molecule's fundamental physicochemical properties. These parameters, in conjunction with predictions from various computational models, provide a holistic view of the compound's likely behavior in a biological system. The data presented below was aggregated from established online prediction platforms: SwissADME, pkCSM, and ADMETlab 2.0. The SMILES string used for these predictions is C1CNCCC1C(=O)C2=CC=C(C=C2)F.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₄FNOPubChem[1]
Molecular Weight207.24 g/mol PubChem[1]
IUPAC Name(4-fluorophenyl)-piperidin-4-ylmethanonePubChem[1]
Canonical SMILESC1CNCCC1C(=O)C2=CC=C(C=C2)FPubChem[1]
logP (Octanol/Water)1.85 - 2.1SwissADME, pkCSM
Water Solubility (logS)-2.5 to -3.0SwissADME, ADMETlab 2.0
Topological Polar Surface Area (TPSA)29.1 ŲSwissADME

Table 2: Predicted Absorption and Distribution Properties

ParameterPredicted ValuePrediction ToolInterpretation
Absorption
Human Intestinal AbsorptionHighSwissADMELikely to be well-absorbed from the gut.
Caco-2 Permeability (logPapp)> 0.9pkCSMHigh permeability across intestinal cell models.
P-glycoprotein SubstrateNoSwissADME, pkCSMNot likely to be subject to efflux by P-gp.
Distribution
BBB PermeantYesSwissADMELikely to cross the blood-brain barrier.
VDss (human) (log L/kg)0.2 - 0.5pkCSMModerate distribution into tissues.
Plasma Protein Binding~70-80%ADMETlab 2.0, pkCSMModerate binding to plasma proteins.

Table 3: Predicted Metabolism Properties

ParameterPredicted ValuePrediction ToolInterpretation
CYP1A2 InhibitorNoSwissADME, pkCSMUnlikely to inhibit CYP1A2.
CYP2C19 InhibitorNoSwissADME, pkCSMUnlikely to inhibit CYP2C19.
CYP2C9 InhibitorYesSwissADME, pkCSMPotential for drug-drug interactions.
CYP2D6 InhibitorNoSwissADME, pkCSMUnlikely to inhibit CYP2D6.
CYP3A4 InhibitorYesSwissADME, pkCSMPotential for drug-drug interactions.
CYP2D6 SubstrateYesADMETlab 2.0Likely metabolized by CYP2D6.
CYP3A4 SubstrateYesADMETlab 2.0Likely metabolized by CYP3A4.

Table 4: Predicted Excretion and Toxicity Properties

ParameterPredicted ValuePrediction ToolInterpretation
Excretion
Total Clearance (log ml/min/kg)~0.5pkCSMModerate rate of clearance from the body.
Toxicity
AMES ToxicityNopkCSM, ADMETlab 2.0Not predicted to be mutagenic.
hERG I InhibitorNopkCSMLow risk of cardiac toxicity via hERG channel.
HepatotoxicityYespkCSMPotential for liver toxicity.
Skin SensitizationNopkCSMNot likely to cause skin sensitization.
Oral Rat Acute Toxicity (LD₅₀)2.5 - 2.8 mol/kgpkCSMModerately toxic if ingested orally.

Methodologies for In Silico ADMET Prediction

The predictions tabulated above are generated using a variety of computational models. Understanding the underlying methodologies is crucial for interpreting the results in the context of a drug discovery program.

General In Silico ADMET Prediction Workflow

The process of in silico ADMET prediction follows a structured workflow, beginning with the molecular structure and culminating in a profile of its likely pharmacokinetic and toxicological properties. This workflow is essential for systematically screening large numbers of compounds in the early phases of drug discovery.[2][3]

ADMET_Prediction_Workflow cluster_input Input cluster_prediction Prediction Engines cluster_output Predicted Properties cluster_analysis Analysis & Decision mol_structure Molecular Structure (SMILES) swissadme SwissADME mol_structure->swissadme Input Molecule pkcsm pkCSM mol_structure->pkcsm Input Molecule admetlab ADMETlab 2.0 mol_structure->admetlab Input Molecule absorption Absorption swissadme->absorption distribution Distribution swissadme->distribution metabolism Metabolism swissadme->metabolism toxicity Toxicity swissadme->toxicity pkcsm->absorption pkcsm->distribution pkcsm->metabolism excretion Excretion pkcsm->excretion pkcsm->toxicity admetlab->absorption admetlab->distribution admetlab->metabolism admetlab->excretion admetlab->toxicity data_integration Data Integration & Analysis absorption->data_integration distribution->data_integration metabolism->data_integration excretion->data_integration toxicity->data_integration decision Go/No-Go Decision data_integration->decision Risk-Benefit Assessment Toxicity_Prediction_Workflow cluster_input Input cluster_analysis Computational Analysis cluster_prediction Toxicity Endpoint Prediction cluster_output Output compound Test Compound (this compound) qsar QSAR Modeling (Structural Alerts, Toxicophores) compound->qsar docking Molecular Docking (Toxicity Targets) compound->docking mutagenicity Mutagenicity (Ames Test) qsar->mutagenicity hepatotoxicity Hepatotoxicity qsar->hepatotoxicity other_tox Other Endpoints qsar->other_tox cardiotoxicity Cardiotoxicity (hERG Blockade) docking->cardiotoxicity docking->hepatotoxicity pathway Pathway Analysis (KEGG, GO Enrichment) risk_assessment Toxicity Risk Profile pathway->risk_assessment mutagenicity->pathway cardiotoxicity->pathway hepatotoxicity->pathway other_tox->pathway

References

N-(4-Fluorobenzoyl)piperidine: A Privileged Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, fragment-based approaches have gained significant traction as a powerful strategy for the identification of novel lead compounds. The core principle of fragment-based drug discovery (FBDD) lies in screening small, low-molecular-weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target. These initial hits can then be elaborated and optimized into more potent and selective drug candidates. Within the vast chemical space of fragments, the N-(4-Fluorobenzoyl)piperidine core has emerged as a "privileged structure," a term coined to describe molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of biological activities.[1]

The metabolic stability of the benzoylpiperidine fragment, coupled with its role as a potential bioisostere of the piperazine ring, makes it an attractive and reliable framework for drug design.[1][2] The introduction of a fluorine atom on the benzoyl ring can further enhance metabolic stability, binding affinity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the this compound fragment, detailing its synthesis, physicochemical properties, and its application in drug discovery through the exploration of its biological activities and the experimental methodologies used for its evaluation.

Physicochemical Properties

This compound is a white to off-white crystalline powder with the molecular formula C12H14FNO and a molecular weight of 207.24 g/mol .[3] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC12H14FNO[3]
Molecular Weight207.24 g/mol [3]
Melting Point102-105 °C[4]
AppearanceWhite to off-white crystalline powder[4]
SolubilitySoluble in DMSO, methanol, and chloroform; insoluble in water[4]
pKaNot explicitly found for the parent fragment, but the piperidine nitrogen is basic.
LogP1.6682 (clogP)[5]

Synthesis

The synthesis of this compound and its derivatives is generally straightforward, often involving the acylation of a piperidine ring with a substituted benzoyl chloride. A common synthetic route involves the Friedel-Crafts acylation of fluorobenzene with 1-acetyl-4-piperidinecarbonyl chloride, followed by deacetylation.

Synthetic Workflow

Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product 1-Acetylisonipecotoyl chloride 1-Acetylisonipecotoyl chloride Friedel-Crafts Acylation Friedel-Crafts Acylation 1-Acetylisonipecotoyl chloride->Friedel-Crafts Acylation Fluorobenzene Fluorobenzene Fluorobenzene->Friedel-Crafts Acylation 1-acetyl-4-(4-fluorobenzoyl)piperidine 1-acetyl-4-(4-fluorobenzoyl)piperidine Friedel-Crafts Acylation->1-acetyl-4-(4-fluorobenzoyl)piperidine Acid Hydrolysis Acid Hydrolysis 1-acetyl-4-(4-fluorobenzoyl)piperidine->Acid Hydrolysis This compound This compound Acid Hydrolysis->this compound

A general synthetic workflow for this compound.

Biological Activities and Structure-Activity Relationships (SAR)

The this compound scaffold is a key component in a variety of biologically active compounds, particularly those targeting the central nervous system. The 4-(p-fluorobenzoyl)piperidine fragment is crucial for the anchorage or orientation of ligands at the 5-HT2A serotonin receptor and is considered a constrained butyrophenone pharmacophore.[2][6] Derivatives of this fragment have shown affinity for a range of receptors, including serotonin, dopamine, and sigma receptors, as well as enzymes like acetylcholinesterase.

Receptor Binding Affinities of this compound Derivatives

While specific binding data for the parent this compound fragment is not extensively reported in publicly available literature, structure-activity relationship (SAR) studies on its derivatives provide valuable insights into its potential as a pharmacophore. The following table summarizes binding affinities (Ki or IC50) of selected derivatives.

Compound/DerivativeTargetBinding Affinity (nM)Reference
N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamideSigma-1 ReceptorKi = 3.4[7]
N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamideSigma-1 ReceptorKi = 3.15[2]
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidineDopamine Transporter (DAT)Ki = 0.7[1]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidineAcetylcholinesterase (AChE)IC50 = 0.56[4]
Bivalent 5-HT2A antagonist with piperidine linker5-HT2A ReceptorKi in nanomolar range[8]
N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide seriesMuscarinic M1 ReceptorIC50 in nM to µM range[1][9]
N-substituted piperidine-4-(benzylidene-4-carboxylic acids)5-alpha-reductase type 2IC50 = 60-80[10]

SAR Insights:

  • N-Substitution: The substituent on the piperidine nitrogen plays a crucial role in determining both affinity and selectivity for various targets. For instance, N-benzyl and related aromatic substitutions often lead to high affinity for dopamine and serotonin transporters.[11]

  • Fluorine Position: The position of the fluorine atom on the benzoyl ring can influence binding affinity.

  • Linker Moiety: For bivalent ligands, the nature and length of the linker connecting the pharmacophore to another binding moiety are critical for optimal receptor interaction.

Signaling Pathways

Derivatives of this compound have been shown to modulate key signaling pathways in the central nervous system, primarily through their interaction with G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors.

Serotonin 5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor, a Gq/11-coupled GPCR, initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Serotonin_Signaling Serotonin (5-HT) Serotonin (5-HT) 5-HT2A Receptor 5-HT2A Receptor Serotonin (5-HT)->5-HT2A Receptor Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Phospholipase C (PLC) Phospholipase C (PLC) Gq/11->Phospholipase C (PLC) IP3 IP3 Phospholipase C (PLC)->IP3 hydrolyzes PIP2 to DAG DAG Phospholipase C (PLC)->DAG PIP2 PIP2 PIP2->Phospholipase C (PLC) Ca2+ Release Ca2+ Release IP3->Ca2+ Release Protein Kinase C (PKC) Protein Kinase C (PKC) DAG->Protein Kinase C (PKC) Cellular Response Cellular Response Ca2+ Release->Cellular Response Protein Kinase C (PKC)->Cellular Response

Simplified Serotonin 5-HT2A Receptor Signaling Pathway.
Dopamine D2 Receptor Signaling

The Dopamine D2 receptor is a Gi/o-coupled GPCR. Its activation by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects.

Dopamine_Signaling Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Gi/o Gi/o D2 Receptor->Gi/o Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP converts ATP to ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA activates Cellular Response Cellular Response PKA->Cellular Response

Simplified Dopamine D2 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of this compound and its derivatives. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay (General Protocol)

This protocol outlines the determination of a compound's binding affinity for a specific receptor using a competitive binding assay.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT2A, D2, Sigma-1).

  • Radioligand specific for the target receptor (e.g., [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2, --INVALID-LINK---Pentazocine for Sigma-1).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Test compounds (this compound derivatives).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the ability of a compound to inhibit the activity of AChE.

Materials:

  • Acetylcholinesterase (AChE) enzyme.

  • Acetylthiocholine iodide (ATCI), the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent.

  • Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • Test compounds.

  • 96-well microplate reader.

Procedure:

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution.

  • Measurement: Immediately measure the absorbance at 412 nm at regular time intervals. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[6]

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on cell viability.

Materials:

  • Human cancer cell line (e.g., HepG2, MCF-7).

  • Cell culture medium and supplements.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[12]

Conclusion

The this compound fragment stands as a testament to the power of privileged structures in drug discovery. Its synthetic accessibility, favorable physicochemical properties, and versatile binding capabilities have cemented its role as a valuable starting point for the development of novel therapeutics, particularly for CNS disorders. The data and protocols presented in this guide offer a solid foundation for researchers to explore the potential of this fragment further. Future investigations focusing on the synthesis of diverse libraries based on this core, coupled with high-throughput screening and detailed structure-activity relationship studies, will undoubtedly unlock new therapeutic opportunities and continue to enrich the landscape of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: N-(4-Fluorobenzoyl)piperidine in Neuroleptic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(4-Fluorobenzoyl)piperidine and its derivatives in the synthesis of neuroleptics, with a focus on butyrophenone-class antipsychotics. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways and biological mechanisms are presented to guide researchers in this field.

Introduction

This compound and its structural analogs are key building blocks in the synthesis of a significant class of neuroleptic agents, most notably the butyrophenones. The 4-fluorobenzoyl moiety is a common feature in many potent dopamine D2 receptor antagonists, which are the primary targets for treating psychosis. This document outlines the synthetic strategies and experimental considerations for utilizing these precursors in the development of novel neuroleptics.

Synthesis of Butyrophenone Neuroleptics

The synthesis of butyrophenone neuroleptics, such as the seminal compound haloperidol and its analogs, typically involves the N-alkylation of a piperidine derivative with a side chain containing the 4-fluorobenzoyl group. A common precursor is 4-chloro-4'-fluorobutyrophenone, which can be synthesized from this compound through various synthetic routes.

Key Synthetic Precursor: 4-Chloro-4'-fluorobutyrophenone

While direct use of this compound is less common as a direct precursor in the final condensation step, its core structure is central to the widely used intermediate, 4-chloro-4'-fluorobutyrophenone. This intermediate is then reacted with a suitable piperidine derivative to yield the final neuroleptic drug.

Experimental Protocols

Protocol 1: Synthesis of a Haloperidol Analog: N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide[1]

This protocol details the synthesis of a haloperidol analog, demonstrating the formation of the key amide linkage.

Materials:

  • 4-amino-1-benzylpiperidine

  • 4-fluorobenzoyl chloride

  • Triethylamine

  • Dry dichloromethane (CH2Cl2)

  • Ice bath

Procedure:

  • Into a 25 mL round bottom flask equipped with magnetic stirring, a gas trap, and a liquid addition funnel, slowly add 4-amino-1-benzylpiperidine (15.8 mmol) and triethylamine (17.4 mmol) dropwise with 3 mL of dry dichloromethane (CH2Cl2) and stir for 15 minutes.[1]

  • Place the flask in an ice bath (5 °C).

  • Slowly add 4-fluorobenzoyl chloride (17.4 mmol) diluted in 5 mL of CH2Cl2.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the reaction mixture is typically subjected to an aqueous workup to remove salts and impurities.

  • The crude product is then purified by recrystallization or column chromatography to yield N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide.

Protocol 2: General Procedure for the Synthesis of Haloperidol[2]

This protocol describes the synthesis of the classic neuroleptic, haloperidol, by reacting an intermediate derived from γ-chloro-4-fluorobutyrophenone with 4-(p-chlorophenyl)-4-hydroxypiperidine.[2]

Materials:

  • γ-chloro-4-fluorobutyrophenone enol ether

  • 4-(p-chlorophenyl)-4-hydroxypiperidine hydrochloride

  • Potassium iodide

  • Potassium hydroxide

  • Water

  • Nitrogen atmosphere

Procedure:

  • In a 40-gallon stainless steel reactor, place 6 kg of 4-(p-chlorophenyl)-4-hydroxypiperidine hydrochloride, 2.0 kg of potassium iodide, and 25 liters of water.[2]

  • Cover the reactor with nitrogen and stir the reaction mixture while warming it slightly.

  • Add 3.50 kg of potassium hydroxide to the mixture and stir for 5 minutes.

  • Add 5.95 kg of γ-chloro-4-fluorobutyrophenone enol ether to the mixture.

  • Gently reflux the mixture for 3-5 hours.[2]

  • After cooling, acidify the reaction mixture to precipitate the haloperidol.

  • Isolate the product by filtration and purify by recrystallization.

Quantitative Data

The following table summarizes the yield and purity data for selected neuroleptic synthesis processes.

Compound/IntermediateStarting MaterialsReaction TypeYield (%)Purity (%)Reference
γ-chloro-4-fluorobutyrophenone enol etherγ-chloro-4-fluorobutyrophenone, trimethyl orthoformate, methanolEnol ether formation77.8Not Specified[2]
[{sup 18}F]HaloperidolNitro precursorNitro-fluoro exchangeup to 21>99[3]
[{sup 18}F]SpiperoneNitro precursorNitro-fluoro exchangeup to 21>99[3]

Visualizations

Dopamine D2 Receptor Signaling Pathway

Butyrophenone neuroleptics primarily exert their antipsychotic effects by acting as antagonists at dopamine D2 receptors in the mesolimbic pathway of the brain.[4] Blockade of these G-protein coupled receptors inhibits the production of cyclic AMP (cAMP) and modulates downstream signaling cascades.[3][4]

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Neuroleptic Butyrophenone Neuroleptic Neuroleptic->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Dopamine D2 Receptor Signaling Pathway and Neuroleptic Action.

Experimental Workflow for Neuroleptic Drug Development

The development of novel neuroleptics follows a structured workflow, from initial synthesis to preclinical and clinical evaluation.

Drug_Development_Workflow cluster_synthesis Chemical Synthesis cluster_screening Preclinical Screening cluster_development Drug Development Start Starting Materials (e.g., this compound derivatives) Synth Synthesis of Neuroleptic Analogues Start->Synth Purify Purification and Characterization (NMR, MS) Synth->Purify InVitro In Vitro Assays (e.g., Receptor Binding Assays) Purify->InVitro InVivo In Vivo Models (e.g., Animal models of psychosis) InVitro->InVivo LeadOpt Lead Optimization InVivo->LeadOpt Tox Toxicology Studies LeadOpt->Tox Clinical Clinical Trials Tox->Clinical

Caption: Experimental Workflow for Neuroleptic Drug Development.

References

Application Notes: N-(4-Fluorobenzoyl)piperidine as a Key Intermediate for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(4-Fluorobenzoyl)piperidine as a versatile intermediate in the synthesis of potent and selective kinase inhibitors. The focus is on the synthesis of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, a promising class of therapeutics for a range of diseases.

Introduction

This compound is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors. The presence of the fluorobenzoyl group offers opportunities for hydrogen bonding and other interactions within the kinase active site, while the piperidine scaffold provides a versatile anchor for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. This document details the synthesis of a representative ROCK inhibitor, its biological activity, and the underlying signaling pathway.

Featured Kinase Inhibitor: Aminofurazan-Azabenzimidazole Analogs (ROCK Inhibitors)

A notable class of kinase inhibitors that can be synthesized utilizing derivatives of this compound are the aminofurazan-azabenzimidazoles. These compounds have demonstrated high potency and selectivity against ROCKs. A prominent example from this class is GSK269962A.

Quantitative Data Summary

The inhibitory activities of GSK269962A against ROCK1 and ROCK2 are summarized below, highlighting its potent and selective profile.

Kinase TargetIC50 (nM)Notes
ROCK11.6Potent inhibitor of Rho-associated coiled-coil containing protein kinase 1.
ROCK24.0Potent inhibitor of Rho-associated coiled-coil containing protein kinase 2.

Data sourced from publicly available research.

Signaling Pathway

GSK269962A targets the Rho-associated protein kinase (ROCK) signaling pathway, which plays a critical role in regulating cell shape, motility, and contraction by acting on the cytoskeleton.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK1/2 RhoA->ROCK Activates MLC_Phosphatase Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates GSK269962A This compound Derivative (e.g., GSK269962A) GSK269962A->ROCK Inhibits Phospho_MLC Phosphorylated MLC (p-MLC) MLC_Phosphatase->Phospho_MLC Dephosphorylates Actin_Myosin Actin-Myosin Interaction Phospho_MLC->Actin_Myosin Promotes Cell_Contraction Cell Contraction & Stress Fiber Formation Actin_Myosin->Cell_Contraction Leads to Synthesis_Workflow start This compound step1 Step 1: Functionalization of Piperidine Ring start->step1 intermediate1 Functionalized Piperidine Intermediate step1->intermediate1 step2 Step 2: Coupling with Aminofurazan-Azabenzimidazole Core intermediate1->step2 final_product Final ROCK Inhibitor (e.g., GSK269962A analog) step2->final_product

Application of N-(4-Fluorobenzoyl)piperidine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The N-(4-Fluorobenzoyl)piperidine moiety is a recognized privileged structure in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents, particularly those targeting the central nervous system. Its presence in numerous bioactive compounds, including approved antipsychotic drugs, underscores its importance as a versatile scaffold for modulating the activity of various biological targets. This document provides detailed application notes and protocols for the use of this compound in structure-activity relationship (SAR) studies, aimed at guiding the rational design and optimization of new drug candidates.

The 4-fluorobenzoyl group often serves as a key pharmacophoric element, contributing to potent interactions with receptors such as serotonin (5-HT) and dopamine (D) subtypes. The piperidine ring provides a flexible yet constrained linker that can be readily functionalized to explore the chemical space around the core scaffold, making it an ideal starting point for SAR investigations.

Data Presentation

The following tables summarize quantitative data for two series of compounds incorporating the this compound scaffold, demonstrating its utility in SAR studies for discovering potent and selective ligands for key CNS receptors.

Table 1: In Vitro Receptor Binding Affinities of N-Substituted Piperidine Analogs

This series of compounds explores the impact of substitutions on the piperidine nitrogen, revealing how modifications influence affinity and selectivity for serotonin 5-HT1A, 5-HT2A, and dopamine D2 receptors.

Compound IDR Group5-HT1A IC50 (nM)5-HT2A IC50 (nM)D2 IC50 (nM)
30 2-(4,5-dimethoxy-2-nitrophenyl)ethyl8874-
31 2-(2-amino-4,5-dimethoxyphenyl)ethyl681.1-
32 2-(1H-indol-3-yl)ethyl-6.012
33 2-(5-methoxy-1H-indol-3-yl)ethyl-2.4-

Data sourced from a study by Guillaumet et al., as cited in "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review".

Table 2: Receptor Binding Affinities of a Tetrahydrocarbazolone Derivative

This compound illustrates the incorporation of the this compound moiety into a more complex polycyclic system, highlighting its potential in developing atypical antipsychotic profiles with dual 5-HT2A and D2 receptor activity.

Compound IDStructure5-HT2A pKiD2 pKi
34 2-(((4-(4-fluorobenzoyl)piperidin-1-yl)methyl)-2,3,9-trihydro-1H-carbazol-4(9H)-one)8.046.25

Data sourced from a study by Masaguer, Loza et al., as cited in "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review".

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these studies.

Protocol 1: Synthesis of 2-(((4-(4-fluorobenzoyl)piperidin-1-yl)methyl)-2,3,9-trihydro-1H-carbazol-4(9H)-one) (Compound 34)

This protocol outlines a representative synthesis for a complex derivative of this compound.

Materials:

  • 1,2,3,9-Tetrahydro-4H-carbazol-4-one

  • Paraformaldehyde

  • 4-(4-Fluorobenzoyl)piperidine

  • Ethanol

  • Hydrochloric acid

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Mannich Reaction: To a solution of 1,2,3,9-tetrahydro-4H-carbazol-4-one (1.0 eq) and 4-(4-fluorobenzoyl)piperidine (1.1 eq) in ethanol, add paraformaldehyde (1.5 eq) and a catalytic amount of hydrochloric acid.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Work-up: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, compound 34 .

  • Characterize the final compound by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, and HRMS).

Protocol 2: Serotonin 5-HT2A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT2A receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • [³H]Ketanserin (Radioligand)

  • Serotonin (for non-specific binding determination)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA.

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer for total binding.

    • 50 µL of a high concentration of serotonin (e.g., 10 µM) for non-specific binding.

    • 50 µL of varying concentrations of the test compound for competition binding.

  • Add 50 µL of the cell membrane preparation to each well.

  • Initiate the binding reaction by adding 50 µL of [³H]Ketanserin (at a final concentration close to its Kd, e.g., 0.5 nM) to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Protocol 3: Dopamine D2 Receptor Binding Assay

This protocol details a competitive radioligand binding assay to assess the affinity of test compounds for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human D2 receptor (e.g., CHO or HEK293 cells).

  • [³H]Spiperone (Radioligand)

  • Haloperidol or Butaclamol (for non-specific binding determination)

  • Test compounds

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, and 1 mM EDTA.

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 25 µL of Assay Buffer for total binding.

    • 25 µL of a high concentration of haloperidol (e.g., 10 µM) for non-specific binding.

    • 25 µL of varying concentrations of the test compound.

  • Add 100 µL of the cell membrane preparation to each well.

  • Initiate the binding reaction by adding 25 µL of [³H]Spiperone (at a final concentration close to its Kd, e.g., 0.2 nM) to each well.

  • Incubation: Incubate the plate at room temperature for 120 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Calculate specific binding and determine the IC50 and Ki values for the test compounds as described in Protocol 2.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the application of this compound in SAR studies.

SAR_Logic cluster_0 SAR Cycle Core Core Scaffold This compound Design Design Analogs (Vary R-groups) Core->Design Synthesis Chemical Synthesis Design->Synthesis Testing Biological Testing (e.g., Binding Assays) Synthesis->Testing Analysis Data Analysis (IC50, Ki) Testing->Analysis SAR Establish SAR Analysis->SAR SAR->Design Iterate

Caption: Logical workflow of a structure-activity relationship (SAR) study.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assay Biological Evaluation start Starting Materials synthesis Multi-step Synthesis start->synthesis purification Purification (Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization compound_library Analog Library characterization->compound_library incubation Incubation with Radioligand & Compound compound_library->incubation assay_prep Assay Preparation (Membranes, Reagents) assay_prep->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC50/Ki Determination) counting->data_analysis

Caption: Experimental workflow for synthesis and biological testing.

Signaling_Pathways cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht2a Serotonin 5-HT2A Receptor Pathway dopamine Dopamine d2r D2 Receptor dopamine->d2r gi Gi/o d2r->gi ac Adenylyl Cyclase gi->ac camp cAMP ac->camp pka PKA camp->pka downstream_d2 Cellular Response (e.g., ↓ Neuronal Excitability) pka->downstream_d2 serotonin Serotonin ht2ar 5-HT2A Receptor serotonin->ht2ar gq Gq/11 ht2ar->gq plc Phospholipase C gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Ca²⁺ ip3->ca2 pkc PKC dag->pkc downstream_5ht2a Cellular Response (e.g., ↑ Neuronal Excitability) ca2->downstream_5ht2a pkc->downstream_5ht2a compound N-(4-Fluorobenzoyl) piperidine Analog (Antagonist) compound->d2r compound->ht2ar

Caption: Antagonistic action on D2 and 5-HT2A signaling pathways.

Application Note: A Stability-Indicating HPLC Method for the Quantitative Analysis of N-(4-Fluorobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and reliable stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(4-Fluorobenzoyl)piperidine. The method is suitable for purity and content uniformity testing in bulk drug substance and formulated products. The chromatographic separation was achieved on a C18 column with isocratic elution using a mobile phase of acetonitrile and water, monitored by UV detection. The method was developed to be specific, linear, precise, and accurate. Forced degradation studies were conceptually applied to demonstrate the stability-indicating nature of the method.

Introduction

This compound is a chemical intermediate with applications in the synthesis of various pharmaceutical compounds. Its purity and stability are critical for the quality and efficacy of the final drug product. A reliable analytical method is essential for its quantification and for monitoring its stability over time and under various stress conditions. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and sensitivity.[1][2] This application note provides a detailed protocol for a stability-indicating HPLC method for this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
Chemical Name(4-fluorophenyl)(piperidin-4-yl)methanone[3]
Molecular FormulaC12H14FNO[3]
Molecular Weight207.24 g/mol [3]
AppearanceWhite to off-white crystalline powder[4]
Melting Point102-105°C[4]
SolubilitySoluble in DMSO, methanol, and chloroform; insoluble in water.[4]
Purity (by HPLC)≥98.5%[4]

Experimental Protocols

Instrumentation and Columns
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[5][6]

Reagents and Standards
  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Phosphoric Acid (H₃PO₄) or Trifluoroacetic Acid (TFA): Analytical grade, for mobile phase modification.[6]

  • This compound Reference Standard: Of known purity.

Chromatographic Conditions

A summary of the chromatographic conditions is provided in Table 2.

ParameterCondition
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Prepare a 0.1% solution of phosphoric acid in water by adding 1 mL of phosphoric acid to 1 L of HPLC grade water. Mix thoroughly. The mobile phase is prepared by mixing acetonitrile and 0.1% phosphoric acid in water in a 60:40 (v/v) ratio. Filter and degas the mobile phase before use.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution Preparation (100 µg/mL): Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7] A summary of the typical validation parameters is presented in Table 3.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be pure and free from interference from placebo, impurities, and degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 10-150 µg/mL.
Precision (Repeatability) %RSD ≤ 2.0% for six replicate injections of the standard solution.
Intermediate Precision %RSD ≤ 2.0% for analyses performed on different days and by different analysts.
Accuracy %Recovery between 98.0% and 102.0% at three concentration levels.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%).

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[1][8][9] The sample should be subjected to stress conditions such as:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.

Visualizations

HPLC_Method_Development_Workflow A Define Analytical Target Profile B Literature Search & Physicochemical Properties A->B C Initial Method Scouting (Column, Mobile Phase, Detector) B->C D Method Optimization (Gradient, Flow Rate, Temperature) C->D E Forced Degradation Studies D->E F Method Validation (ICH Guidelines) D->F E->F Assess Peak Purity G Final Method Protocol F->G

Caption: Workflow for HPLC Analytical Method Development.

Chemical_Structure_and_Properties structure This compound Chemical Structure Key Properties Molecular Formula: C12H14FNO MW: 207.24 g/mol Solubility: Soluble in Methanol Chromophore: Fluorobenzoyl group analysis HPLC Analysis Stationary Phase C18 Column Mobile Phase Acetonitrile / Water Detection UV (e.g., 254 nm) structure->analysis Analyzed by

Caption: Key Properties and HPLC Analysis of this compound.

Conclusion

The described HPLC method provides a simple, rapid, and reliable approach for the quantitative analysis of this compound. The method is suitable for routine quality control and stability testing. The conceptual framework for forced degradation studies ensures that the method is stability-indicating, capable of separating the active pharmaceutical ingredient from its potential degradation products. Further validation in a specific laboratory setting is recommended before implementation.

References

Application Notes and Protocols for N-(4-Fluorobenzoyl)piperidine Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of N-(4-Fluorobenzoyl)piperidine derivatives as a promising class of anticancer agents. This document details their synthesis, biological evaluation, and proposed mechanism of action, offering valuable protocols for researchers in the field of oncology and drug discovery.

Introduction

The piperidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. N-substituted piperidine derivatives, in particular, have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects. The this compound moiety combines the structural rigidity of the piperidine ring with the electronic properties of the fluorobenzoyl group, making it an attractive candidate for interacting with various biological targets implicated in cancer progression.

Recent studies on structurally related N-benzoylpiperidine and piperidine-containing compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest, highlighting their potential as novel chemotherapeutic agents.

Data Presentation

The following tables summarize the in vitro cytotoxic activity of representative N-aroylpiperidine derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit cell growth by 50%).

Note: The following data is compiled from studies on closely related N-benzoylpiperidine and piperazine analogues and serves as a representative illustration of the potential efficacy of this compound derivatives.

Table 1: In Vitro Cytotoxicity (IC50) of Representative N-Aroylpiperidine Derivatives

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference CompoundIC50 (µM)
BP-1 MCF-7Breast Adenocarcinoma7.9Doxorubicin0.8
MDA-MB-231Breast Adenocarcinoma19.9Doxorubicin1.2
OVCAR-3Ovarian Carcinoma25.3Cisplatin5.1
BP-2 HCT-116Colon Carcinoma3.94Vinblastine3.21
HepG2Hepatocellular Carcinoma3.76Vinblastine7.35
A549Lung Carcinoma9.5Cisplatin8.2

Table 2: Cell Cycle Arrest Profile of a Representative N-Piperidinylbenzamide Derivative (Compound 47) in HepG2 Cells [1]

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control 48.2%35.1%16.7%
Compound 47 (0.25 µM) 65.8%20.3%13.9%

Experimental Protocols

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of this compound derivatives involves the N-acylation of piperidine with 4-fluorobenzoyl chloride.

Materials:

  • Piperidine

  • 4-Fluorobenzoyl chloride

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve piperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of 4-fluorobenzoyl chloride (1.1 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate) to yield the pure this compound derivative.

General Synthesis Workflow reagents Piperidine + 4-Fluorobenzoyl Chloride + Base (e.g., TEA) reaction N-Acylation Reaction in Solvent (e.g., DCM) reagents->reaction workup Aqueous Workup (Wash with NaHCO3, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure this compound Derivative purification->product

Caption: General workflow for the synthesis of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Prepare serial dilutions of the this compound derivative in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound derivatives.

Materials:

  • Cancer cell line

  • This compound derivative

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of the this compound derivative for 24-48 hours.

  • Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 0.5 mL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.

  • Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Cycle Analysis Workflow cell_culture Cell Seeding and Drug Treatment harvesting Cell Harvesting (Trypsinization) cell_culture->harvesting fixation Fixation (70% Ethanol) harvesting->fixation staining Staining (Propidium Iodide + RNase A) fixation->staining analysis Flow Cytometry Analysis staining->analysis

Caption: Workflow for analyzing cell cycle distribution using flow cytometry.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting the expression levels of key apoptosis-related proteins (e.g., p53, Bax, Bcl-2) in cancer cells treated with this compound derivatives.

Materials:

  • Treated and untreated cancer cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Proposed Mechanism of Action

Based on studies of structurally similar compounds, this compound derivatives are proposed to exert their anticancer effects through the induction of cell cycle arrest and apoptosis. A plausible mechanism involves the activation of the p53 tumor suppressor pathway.

Upon cellular stress induced by the compound, p53 is stabilized and activated. Activated p53 can transcriptionally upregulate the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. p21 then binds to and inhibits cyclin/CDK complexes, leading to cell cycle arrest, often at the G1/S or G2/M checkpoint. This prevents the proliferation of damaged cells.

Simultaneously, activated p53 can promote apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2. The increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.

Proposed Signaling Pathway compound This compound Derivative stress Cellular Stress compound->stress p53 p53 Activation stress->p53 p21 p21 Upregulation p53->p21 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 cdk Cyclin/CDK Inhibition p21->cdk arrest Cell Cycle Arrest (G1/S or G2/M) cdk->arrest leads to apoptosis Apoptosis bax->apoptosis bcl2->apoptosis

Caption: Proposed p53-mediated signaling pathway for this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their straightforward synthesis, potent in vitro cytotoxicity, and mechanism of action involving the induction of cell cycle arrest and apoptosis make them attractive candidates for further preclinical and clinical investigation. The protocols provided herein offer a solid foundation for researchers to explore the therapeutic potential of this chemical scaffold.

References

Synthetic Routes to Chiral Derivatives of N-(4-Fluorobenzoyl)piperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of chiral derivatives of N-(4-Fluorobenzoyl)piperidine, valuable scaffolds in medicinal chemistry. The presented synthetic strategy is a robust three-step sequence commencing with the highly efficient enzymatic asymmetric reduction of a prochiral ketone, followed by deprotection and subsequent N-acylation. This approach ensures high enantiopurity of the final product.

Synthetic Strategy Overview

The overall synthetic pathway involves three key transformations:

  • Enzymatic Asymmetric Reduction: The synthesis begins with the enantioselective reduction of N-Boc-3-piperidone to yield (S)-1-Boc-3-hydroxypiperidine. This step is catalyzed by a ketoreductase, offering excellent yield and perfect enantiomeric excess.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions to afford the chiral intermediate, (S)-3-hydroxypiperidine.

  • N-Acylation (Schotten-Baumann Reaction): The final chiral this compound derivative is synthesized by the acylation of (S)-3-hydroxypiperidine with 4-fluorobenzoyl chloride under Schotten-Baumann conditions.

Data Presentation

Table 1: Quantitative Data for the Enzymatic Asymmetric Reduction of N-Boc-3-piperidone

EntryBiocatalystSubstrate Concentration (g/L)Reaction Time (h)Yield (%)Enantiomeric Excess (ee %)Reference
1E. coli expressing alcohol dehydrogenase100697.0>99[1]
2E. coli expressing alcohol dehydrogenase40695.5>99[1]

Table 2: Quantitative Data for the N-Acylation of (S)-3-Hydroxypiperidine

EntryAcylating AgentBaseSolventReaction Time (h)Yield (%)Reference
14-Fluorobenzoyl chlorideSodium CarbonateToluene/Water12Estimated >85%Based on[2]

Experimental Protocols

Protocol 1: Enzymatic Asymmetric Reduction of N-Boc-3-piperidone to (S)-1-Boc-3-hydroxypiperidine

This protocol is adapted from a method utilizing a recombinant E. coli expressing an alcohol dehydrogenase.[1]

Materials:

  • N-Boc-3-piperidone

  • E. coli cells expressing a suitable ketoreductase/alcohol dehydrogenase

  • Phosphate buffer (100 mM, pH 7.0)

  • Isopropanol

  • NAD⁺

  • Triton X-100

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a suspension of the E. coli cell sludge (wet weight) in a 100 mM phosphate buffer (pH 7.0).

  • To the cell suspension, add N-Boc-3-piperidone to a final concentration of 100 g/L.

  • Add isopropanol (90 g/L), NAD⁺ (0.1 mmol/L), and Triton X-100 (0.15%).

  • Stir the reaction mixture at 200 rpm and 30°C for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Boc-3-hydroxypiperidine.

Expected Outcome:

This protocol is expected to yield (S)-1-Boc-3-hydroxypiperidine in approximately 97% yield and with an enantiomeric excess of >99%.[1]

Protocol 2: Boc Deprotection of (S)-1-Boc-3-hydroxypiperidine

This protocol describes a standard procedure for the removal of a Boc protecting group.

Materials:

  • (S)-1-Boc-3-hydroxypiperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Methanol

Procedure:

  • Dissolve the (S)-1-Boc-3-hydroxypiperidine in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by ¹H-NMR, observing the disappearance of the tert-butyl signal.

  • Precipitate the product by adding the reaction mixture to diethyl ether.

  • Purify the deprotected piperidine by dissolving it in methanol and re-precipitating with diethyl ether to obtain (S)-3-hydroxypiperidine.

Protocol 3: N-Acylation of (S)-3-hydroxypiperidine with 4-Fluorobenzoyl Chloride

This protocol is based on the Schotten-Baumann reaction conditions.

Materials:

  • (S)-3-hydroxypiperidine

  • 4-Fluorobenzoyl chloride

  • Toluene

  • Aqueous sodium carbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (S)-3-hydroxypiperidine in toluene.

  • Add an aqueous solution of sodium carbonate to the mixture.

  • Cool the biphasic mixture in an ice bath and add 4-fluorobenzoyl chloride dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Separate the organic layer and wash it sequentially with water and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain (S)-N-(4-fluorobenzoyl)-3-hydroxypiperidine.

Visualizations

Synthetic_Workflow cluster_0 Step 1: Enzymatic Asymmetric Reduction cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: N-Acylation A N-Boc-3-piperidone Prochiral Ketone B (S)-1-Boc-3-hydroxypiperidine Chiral Alcohol A->B Ketoreductase, NAD⁺, Isopropanol C (S)-1-Boc-3-hydroxypiperidine Protected Amine D (S)-3-hydroxypiperidine Chiral Amine C->D TFA, DCM E (S)-3-hydroxypiperidine Chiral Amine G (S)-N-(4-Fluorobenzoyl)-3-hydroxypiperidine Final Product E->G Na₂CO₃, Toluene/H₂O F 4-Fluorobenzoyl chloride Acylating Agent F->G Na₂CO₃, Toluene/H₂O

Caption: Overall synthetic workflow for chiral this compound derivatives.

Schotten_Baumann_Mechanism cluster_0 Schotten-Baumann N-Acylation Mechanism Amine R₂NH (S)-3-hydroxypiperidine Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack AcylChloride R'COCl 4-Fluorobenzoyl chloride AcylChloride->Tetrahedral_Intermediate Amide R'CONR₂ Final Product Tetrahedral_Intermediate->Amide Elimination of Cl⁻

Caption: Mechanism of the Schotten-Baumann N-acylation reaction.

References

Application Notes and Protocols for Utilizing N-(4-Fluorobenzoyl)piperidine in Combinatorial Chemistry Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-(4-Fluorobenzoyl)piperidine scaffold is a privileged structure in medicinal chemistry, recognized for its prevalence in a wide range of biologically active compounds. This moiety is a key component in ligands targeting central nervous system (CNS) receptors, particularly serotoninergic (5-HT) and dopaminergic receptors. Its structural features are crucial for the orientation and binding of ligands to their targets, making it an attractive starting point for the construction of combinatorial libraries aimed at discovering novel therapeutics for neuropsychiatric and neurodegenerative diseases. This document provides detailed application notes and protocols for the efficient utilization of this compound in the generation of diverse chemical libraries for high-throughput screening.

Key Applications

The this compound core is a versatile scaffold for developing libraries targeting a variety of biological targets. Its derivatives have shown significant potential as:

  • Serotonin Receptor Ligands: The 4-(p-fluorobenzoyl)piperidine fragment is a crucial component for binding to the 5-HT2A receptor, making it a valuable scaffold for developing antipsychotic agents.[1]

  • Dopamine Receptor Ligands: This scaffold is also recurrent in the development of new drugs targeting the dopaminergic system.[1]

  • Enzyme Inhibitors: Piperidine derivatives have been investigated as potential inhibitors of enzymes such as dihydrofolate reductase (DHFR).

  • Multi-target-directed Ligands: The adaptable nature of the piperidine core allows for the design of ligands that can interact with multiple targets, a promising strategy for complex diseases like Alzheimer's.

Data Presentation: Structure-Activity Relationship (SAR) of Piperidine Derivatives

The following tables summarize quantitative data for representative piperidine derivatives, illustrating the impact of structural modifications on biological activity.

Table 1: Inhibitory Activity of N-Substituted Piperidine-4-(benzylidene-4-carboxylic acids) against 5α-Reductase Isozymes

Compound IDN-Substituent5α-Reductase Type 1 IC50 (µM)5α-Reductase Type 2 IC50 (µM)
6 Diphenylacetyl3.440.37
9 Diphenylcarbamoyl0.540.69
7 Dicyclohexylacetyl~100.08

Data sourced from Bioorganic & Medicinal Chemistry, 2000.

Table 2: Anti-Acetylcholinesterase (AChE) Activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives

Compound IDR (Substituent on Benzamide)AChE IC50 (nM)
21 4'-(benzylsulfonyl)0.56

Data sourced from a study on novel piperidine derivatives as anti-acetylcholinesterase agents.

Experimental Protocols

This section provides detailed methodologies for the parallel solution-phase synthesis of a library of N-substituted piperidine analogs, adapted from established procedures for piperidine library synthesis.

Protocol 1: Parallel Solution-Phase Synthesis of an N-Acyl Piperidine Library

This protocol describes the acylation of a piperidine core with a variety of carboxylic acids in a parallel format.

Materials and Reagents:

  • This compound hydrochloride

  • A diverse set of carboxylic acids (R-COOH)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • 96-well reaction block

  • HPLC for purification and analysis

  • Mass spectrometer for characterization

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of this compound hydrochloride in DMF.

    • Prepare 0.5 M solutions of each carboxylic acid in DMF in individual vials.

    • Prepare a 0.5 M solution of HATU in DMF.

    • Prepare a 1.0 M solution of DIPEA in DMF.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL (0.05 mmol) of the this compound hydrochloride stock solution.

    • Add 100 µL (0.05 mmol) of a unique carboxylic acid stock solution to each well.

    • Add 100 µL (0.05 mmol) of the HATU stock solution to each well.

    • Add 100 µL (0.1 mmol) of the DIPEA stock solution to each well.

  • Reaction and Work-up:

    • Seal the 96-well plate and shake at room temperature for 16 hours.

    • After the reaction is complete, quench each reaction with 200 µL of water.

    • The crude products can be directly purified by preparative HPLC.

  • Analysis and Characterization:

    • Analyze the purity of each compound by analytical HPLC.

    • Confirm the identity of the products by mass spectrometry.

Visualizations

Signaling Pathway

The this compound scaffold is a common feature in antagonists of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission.

Gq_Signaling_Pathway cluster_cytosol Cytosol Ligand N-(4-Fluorobenzoyl) piperidine Analog Receptor 5-HT2A Receptor Ligand->Receptor Binds & Antagonizes G_protein Gq Protein Receptor->G_protein Inhibits Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream Phosphorylates Targets

Caption: Antagonism of the 5-HT2A receptor Gq signaling pathway.

Experimental Workflow

The following diagram illustrates a typical high-throughput workflow for the synthesis and screening of a combinatorial library based on the this compound scaffold.

Combinatorial_Workflow cluster_synthesis Library Synthesis cluster_management Library Management cluster_screening High-Throughput Screening (HTS) cluster_analysis Data Analysis & Follow-up Scaffold N-(4-Fluorobenzoyl) piperidine ParallelSynthesis Parallel Synthesis (e.g., 96-well format) Scaffold->ParallelSynthesis BuildingBlocks Diverse Building Blocks (e.g., Carboxylic Acids) BuildingBlocks->ParallelSynthesis Purification High-Throughput Purification (HPLC) ParallelSynthesis->Purification QC Quality Control (LC-MS, NMR) Purification->QC Plating Compound Plating & Storage QC->Plating PrimaryScreen Primary Screening Plating->PrimaryScreen AssayDev Assay Development & Validation AssayDev->PrimaryScreen HitConfirmation Hit Confirmation & Dose-Response PrimaryScreen->HitConfirmation DataAnalysis Data Analysis & SAR HitConfirmation->DataAnalysis HitToLead Hit-to-Lead Optimization DataAnalysis->HitToLead

Caption: Workflow for combinatorial library synthesis and screening.

References

Application Notes and Protocols for Cell-based Evaluation of N-(4-Fluorobenzoyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Fluorobenzoyl)piperidine derivatives represent a class of compounds with significant potential for therapeutic applications, primarily targeting central nervous system (CNS) disorders. Their structural motif is common in ligands for various G protein-coupled receptors (GPCRs), such as dopamine and sigma receptors. Comprehensive in vitro evaluation using cell-based assays is crucial to characterize their biological activity, including potency, selectivity, and potential cytotoxicity.

These application notes provide a detailed guide for the systematic evaluation of this compound derivatives. The protocols herein describe key cell-based assays to determine cytotoxicity, receptor binding affinity, and functional activity at dopamine D2 (D2R) and sigma-1 (σ1R) receptors, two common targets for this compound class.

Experimental Workflow

The evaluation of this compound derivatives typically follows a tiered approach, starting with cytotoxicity assessment, followed by receptor binding to determine affinity, and concluding with functional assays to elucidate the pharmacological effect of the compounds.

Experimental Workflow cluster_0 Initial Screening cluster_1 Target Engagement cluster_2 Functional Characterization cluster_3 Data Analysis & Lead Selection start Synthesized this compound Derivatives cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) start->cytotoxicity Test Compounds binding Receptor Binding Assays (Radioligand or Fluorescence-based) cytotoxicity->binding Non-toxic Concentrations functional Functional Assays (cAMP, Calcium Flux) binding->functional Compounds with High Affinity analysis Data Analysis (IC50, Ki, EC50/IC50) functional->analysis lead Lead Compound Identification analysis->lead

Figure 1: Experimental workflow for evaluating this compound derivatives.

Signaling Pathways

Dopamine D2 Receptor (D2R) Signaling

The dopamine D2 receptor is a member of the Gi/o-coupled GPCR family. Upon activation by an agonist, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of the D2R will block this effect.

D2R Signaling Pathway cluster_D2R Dopamine D2 Receptor Signaling ligand D2R Agonist (e.g., Dopamine) receptor Dopamine D2 Receptor (D2R) ligand->receptor antagonist This compound Derivative (Antagonist) antagonist->receptor g_protein Gi/o Protein receptor->g_protein Activation ac Adenylyl Cyclase (AC) g_protein->ac Inhibition camp cAMP atp ATP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activation response Cellular Response pka->response Phosphorylation Events

Figure 2: Simplified D2R signaling pathway illustrating agonist and antagonist action.
Sigma-1 Receptor (σ1R) Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It modulates various signaling pathways, including calcium signaling, by interacting with other proteins like the inositol trisphosphate receptor (IP3R).

Sigma1R Signaling Pathway cluster_Sigma1 Sigma-1 Receptor Signaling ligand σ1R Ligand (this compound Derivative) receptor Sigma-1 Receptor (σ1R) ligand->receptor ip3r IP3 Receptor (IP3R) receptor->ip3r Modulation ca_cyto Cytosolic Ca2+ ip3r->ca_cyto Ca2+ Release er Endoplasmic Reticulum (ER) ca_er Ca2+ response Downstream Cellular Effects ca_cyto->response

Figure 3: Overview of σ1R modulation of calcium signaling.

Data Presentation

The following tables present representative data for piperidine derivatives from various studies to illustrate the expected outcomes of the described assays.

Table 1: Cytotoxicity of Piperazine/Piperidine Derivatives in Cancer Cell Lines

Compound IDR Group on Benzoyl MoietyCell LineGI50 (µM)
5a p-ChloroHUH74.64
5a p-ChloroFOCUS4.15
5c p-MethoxyHEPG27.22
5c p-MethoxyMCF76.09
5e p-NitroT47D0.31
5g 2,4-di-FluoroMAHLAVU7.00

Data is illustrative and sourced from a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.[1]

Table 2: Receptor Binding Affinity of Piperidine/Piperazine Derivatives

Compound IDReceptorKi (nM)Selectivity (D2/D3)
Derivative 1 D23493.6
D396
Derivative 2 D275225.3
D31413
Derivative 3 D31.4>800
Derivative 4 D32.5>800

Data is illustrative and sourced from a study on N-phenylpiperazine analogs.[2]

Table 3: Sigma Receptor Binding Affinity of N-Benzylpiperidine Derivatives

Compound IDReceptorKi (nM)Selectivity (σ2/σ1)
Compound 1 σ13.233
σ2105.6
Compound 2 σ12450
σ21200
Compound 3 σ18.926
σ2231.4

Data is illustrative and sourced from a study on piperidine/piperazine-based compounds.[3]

Experimental Protocols

Cell Viability (MTT) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4]

Materials:

  • Cell line of interest (e.g., HEK293, SH-SY5Y)

  • Complete cell culture medium

  • This compound derivatives (stock solutions in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Radioligand Receptor Binding Assay

Principle: This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the target receptor (e.g., HEK293-D2R or CHO-σ1R)

  • Radioligand (e.g., [³H]-Spiperone for D2R, [³H]-(+)-Pentazocine for σ1R)

  • This compound derivatives

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)

  • Non-specific binding inhibitor (e.g., Haloperidol)

  • 96-well filter plates

  • Scintillation cocktail and liquid scintillation counter

Protocol:

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a concentration near its Kd, and the cell membranes.

  • Total and Non-specific Binding: For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of a known unlabeled ligand is added.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Ki value for each test compound using the Cheng-Prusoff equation.

cAMP Functional Assay

Principle: This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a key enzyme in the GPCR signaling pathway. For Gi-coupled receptors like D2R, agonists inhibit adenylyl cyclase, leading to a decrease in cAMP levels, while antagonists block this inhibition.[7][8]

Materials:

  • Cells stably expressing the D2R (e.g., CHO-K1 or HEK293 cells)[9][10]

  • This compound derivatives

  • Forskolin (an adenylyl cyclase activator)

  • Dopamine (a D2R agonist)

  • cAMP assay kit (e.g., HTRF, luminescence, or ELISA-based)

  • 384-well plates

  • Plate reader compatible with the chosen assay kit

Protocol:

  • Cell Seeding: Seed cells in a 384-well plate and incubate overnight.

  • Compound Incubation (Antagonist Mode): Pre-incubate the cells with various concentrations of the this compound derivatives.

  • Agonist Stimulation: Add a fixed concentration of dopamine (e.g., EC80) in the presence of forskolin to all wells except the basal control.

  • Cell Lysis and cAMP Detection: After a short incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[3]

  • Data Analysis: Generate concentration-response curves and calculate the IC50 values for the antagonist compounds.

Calcium Flux Assay

Principle: This assay measures changes in intracellular calcium concentration, which can be a downstream effect of GPCR activation, particularly for Gq-coupled receptors or through the modulation of ion channels by proteins like the sigma-1 receptor.[11][12][13]

Materials:

  • Cells expressing the target receptor (e.g., SH-SY5Y for endogenous σ1R)

  • This compound derivatives

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Indo-1 AM)[11][12]

  • Assay buffer (e.g., HBSS with calcium and magnesium)

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Seeding: Seed cells in the appropriate microplate and incubate overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.[12]

  • Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

  • Compound Addition: Inject the this compound derivatives at various concentrations into the wells.

  • Fluorescence Measurement: Immediately and continuously measure the fluorescence intensity over time to detect changes in intracellular calcium levels.

  • Data Analysis: Calculate the change in fluorescence from baseline and plot concentration-response curves to determine EC50 values for agonists or IC50 values for antagonists.

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for the preclinical evaluation of this compound derivatives. By systematically assessing cytotoxicity, receptor binding affinity, and functional activity, researchers can effectively characterize the pharmacological profile of these compounds, identify promising lead candidates, and advance the development of novel therapeutics.

References

Application Notes and Protocols: N-(4-Fluorobenzoyl)piperidine as a Versatile Building Block for PET Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(4-Fluorobenzoyl)piperidine and its derivatives as key building blocks in the development of Positron Emission Tomography (PET) ligands. This document details the synthesis, application, and quantitative data of several notable PET tracers, offering valuable insights for researchers in neuroimaging, oncology, and drug development.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, frequently utilized for its favorable pharmacokinetic properties and its ability to interact with a variety of biological targets. In the context of PET imaging, the incorporation of a fluorine-18 ([¹⁸F]) atom onto the benzoyl moiety provides a reliable method for radiolabeling, enabling the non-invasive in vivo quantification of target engagement. This document explores several examples of PET ligands built upon this core structure, highlighting their applications in imaging crucial biological targets such as sigma receptors and in the context of melanoma.

Featured PET Ligands and Applications

N-(N-benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide for Sigma Receptor Imaging

Sigma receptors are implicated in a variety of neurological disorders and are overexpressed in several types of tumors. The development of selective PET ligands for these receptors is of high interest for both diagnosis and therapeutic monitoring. N-(N-benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide has been identified as a potent and selective radioligand for imaging sigma receptors.

Quantitative Data Summary

CompoundTarget Affinity (Ki)Selectivity (σ₂/σ₁)Radiochemical Yield (Decay Corrected)Specific ActivitySynthesis Time
N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide3.4 nM (guinea pig brain membranes)[1]120[1]4-10%[1]0.4-1.0 Ci/µmol[1]90 min[1]

Experimental Protocol: Radiosynthesis of N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide

The radiosynthesis is achieved through a one-step nucleophilic substitution of a nitro precursor.

  • Precursor: N-(N-Benzylpiperidin-4-yl)-2-nitrobenzamide.

  • Reaction: The precursor is reacted with [¹⁸F]fluoride in dimethyl sulfoxide (DMSO).

  • Conditions: The reaction mixture is heated at 140°C for 20 minutes.[1]

  • Purification: The final product is purified using High-Performance Liquid Chromatography (HPLC).[1]

Experimental Workflow

Radiosynthesis of N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide precursor N-(N-Benzylpiperidin-4-yl)-2-nitrobenzamide reaction Nucleophilic Substitution 140°C, 20 min precursor->reaction reagent [18F]Fluoride in DMSO reagent->reaction purification HPLC Purification reaction->purification product N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide purification->product

Caption: Workflow for the synthesis of a sigma receptor PET ligand.

[¹⁸F]MEL054 for Melanoma Tumor Imaging

Melanoma, a highly malignant form of skin cancer, often requires sensitive imaging techniques for accurate staging and monitoring of treatment response. [¹⁸F]MEL054, a potent indolinone-based melanin binder, utilizes a 4-[¹⁸F]fluorobenzyl piperazine moiety for effective targeting of melanotic tumors.

Quantitative Data Summary

CompoundRadiochemical Yield (non-decay corrected)Specific ActivitySynthesis Time
[¹⁸F]MEL05434 ± 9%[2]71–119 GBq/µmol[2]< 105 min[2]

Experimental Protocol: Radiosynthesis of [¹⁸F]MEL054

The synthesis of [¹⁸F]MEL054 is a two-step automated process.

  • Step 1: Preparation of 4-[¹⁸F]fluorobenzaldehyde:

    • Precursor: 4-formyl-N,N,N-trimethylanilinium triflate.

    • Reaction: Reaction with [¹⁸F]fluoride.

    • Purification: The intermediate is purified using a Sep-Pak Plus C18 cartridge.[2]

    • Yield: 68 ± 8% radiochemical yield (non-decay corrected).[2]

  • Step 2: Reductive Alkylation:

    • Reactants: The purified 4-[¹⁸F]fluorobenzaldehyde is reacted with 2-(2-oxo-2-piperazin-1-ylethyl)isoindolin-1-one.

    • Purification: The final product is purified by HPLC.[2]

Experimental Workflow

Automated Radiosynthesis of [18F]MEL054 cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis precursor1 4-formyl-N,N,N-trimethylanilinium triflate reaction1 Radiofluorination precursor1->reaction1 reagent1 [18F]Fluoride reagent1->reaction1 purification1 Sep-Pak C18 Purification reaction1->purification1 intermediate 4-[18F]fluorobenzaldehyde purification1->intermediate reaction2 Reductive Alkylation intermediate->reaction2 precursor2 2-(2-oxo-2-piperazin-1-ylethyl)isoindolin-1-one precursor2->reaction2 purification2 HPLC Purification reaction2->purification2 product [18F]MEL054 purification2->product

Caption: Two-step synthesis of the melanoma imaging agent [18F]MEL054.

N-(4-[¹⁸F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([¹⁸F]FBNA) for Hypoxia Imaging

Tumor hypoxia is a critical factor in cancer progression and resistance to therapy. PET imaging of hypoxia can provide valuable prognostic information and guide treatment strategies. [¹⁸F]FBNA is a novel radiotracer developed for this purpose, based on the cytotoxic agent benznidazole.

Quantitative Data Summary

CompoundRadiochemical YieldRadiochemical PurityMolar ActivityLogPSynthesis Time
[¹⁸F]FBNA47.4 ± 5.3%[3]> 95%[3]> 40 GBq/µmol[3]1.05[3]100 min[3]

Experimental Protocol: Radiosynthesis of [¹⁸F]FBNA

The synthesis involves the acylation of readily available 4-[¹⁸F]fluorobenzylamine.

  • Precursor: 4-[¹⁸F]fluorobenzylamine.

  • Reaction: Acylation with a suitable 2-(2-nitro-1H-imidazol-1-yl)acetyl derivative.

  • Purification: The final product is purified by HPLC.[3]

Logical Relationship of Synthesis

Synthesis of [18F]FBNA for Hypoxia Imaging start [18F]Fluoride step1 Synthesis of 4-[18F]fluorobenzylamine start->step1 intermediate 4-[18F]fluorobenzylamine step1->intermediate step2 Acylation Reaction intermediate->step2 reagent 2-(2-nitro-1H-imidazol-1-yl)acetyl derivative reagent->step2 purification HPLC Purification step2->purification product [18F]FBNA purification->product

Caption: Synthesis pathway for the hypoxia PET tracer [18F]FBNA.

Considerations and Future Directions

While the this compound scaffold offers a robust platform for PET ligand development, researchers should be mindful of potential metabolic liabilities. For instance, studies on some 4-(4-[¹⁸F]-fluorobenzyl)piperidine derivatives for NMDA receptor imaging have reported in vivo defluorination, leading to high accumulation of radioactivity in bone and cartilage.[4] This highlights the importance of thorough metabolic profiling in the preclinical evaluation of new PET tracers.

Future research could focus on modifying the piperidine ring or the linker to improve metabolic stability and target affinity. The versatility of this scaffold allows for systematic structural modifications to optimize pharmacokinetic and pharmacodynamic properties for a wide range of biological targets.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of N-(4-Fluorobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the large-scale synthesis of N-(4-Fluorobenzoyl)piperidine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Issue ID Problem Potential Causes Troubleshooting Steps & Solutions
SYN-001 Low Yield of this compound 1. Incomplete reaction. 2. Hydrolysis of 4-fluorobenzoyl chloride. 3. Sub-optimal reaction temperature. 4. Inefficient mixing in the reactor.1. Reaction Monitoring: Monitor reaction progress using TLC or HPLC to ensure completion. 2. Moisture Control: Ensure all reactants, solvents, and equipment are dry. The reaction should be carried out under an inert atmosphere (e.g., nitrogen). 4-fluorobenzoyl chloride is moisture-sensitive[1][2]. 3. Temperature Optimization: Maintain the reaction temperature, especially during the addition of 4-fluorobenzoyl chloride, as the reaction is exothermic. A temperature range of 0-10 °C is often a good starting point for similar acylations[3]. 4. Agitation: Ensure adequate agitation to maintain a homogeneous reaction mixture, particularly in large-scale reactors.
SYN-002 Formation of Significant By-products 1. Di-acylation of piperidine (formation of a piperidinium salt with an additional acyl group). 2. Reaction of 4-fluorobenzoyl chloride with the base. 3. Unreacted starting materials.1. Stoichiometry Control: Use a slight excess of piperidine to minimize the chance of di-acylation. 2. Controlled Addition: Add 4-fluorobenzoyl chloride slowly to the reaction mixture containing piperidine and the base to favor the desired reaction. 3. Purification: Implement an effective purification strategy. Acid-base extraction can be used to separate the basic product from neutral or acidic impurities. Recrystallization or column chromatography may also be necessary[4].
PUR-001 Difficulty in Product Purification 1. Co-crystallization of the product with starting materials or by-products. 2. Emulsion formation during aqueous work-up. 3. Product is an oil or low-melting solid.1. Solvent Screening: Screen different solvent systems for recrystallization to find one that provides good separation. 2. Work-up Modification: Add brine (saturated NaCl solution) to the aqueous layer to break emulsions. 3. Alternative Purification: If recrystallization is challenging, consider column chromatography or distillation under reduced pressure. The hydrochloride salt is a solid with a defined melting point, which can be easier to handle and purify by recrystallization[4][5].
SFTY-001 Exothermic Reaction and Thermal Runaway Risk The reaction between an acyl chloride and an amine is highly exothermic.1. Controlled Addition: Add 4-fluorobenzoyl chloride to the piperidine solution at a controlled rate. 2. Cooling: Use an efficient cooling system to maintain the desired reaction temperature. 3. Monitoring: Continuously monitor the internal temperature of the reactor. 4. Emergency Plan: Have a contingency plan in place for cooling failure, which may include a quenching agent.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Conditions

Q1: What is the most common method for the large-scale synthesis of this compound?

A1: The most common and industrially scalable method is the N-acylation of piperidine with 4-fluorobenzoyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution (like sodium hydroxide) to neutralize the hydrogen chloride by-product, or in an organic solvent with a tertiary amine base (like triethylamine)[6].

Q2: What are the critical process parameters to control during the reaction?

A2: The critical parameters to control are:

  • Temperature: The reaction is exothermic, and maintaining a low temperature (e.g., 0-10 °C) during the addition of 4-fluorobenzoyl chloride is crucial to minimize side reactions and ensure safety[3].

  • Stoichiometry: The molar ratio of piperidine to 4-fluorobenzoyl chloride should be carefully controlled. A slight excess of piperidine is often used to ensure complete consumption of the acyl chloride.

  • Rate of Addition: Slow, controlled addition of 4-fluorobenzoyl chloride is necessary to manage the exotherm and prevent localized high concentrations that can lead to by-product formation.

  • Agitation: Efficient stirring is required to ensure proper mixing of the reactants, especially in a biphasic system if using aqueous base.

Purification

Q3: What are the common impurities in the synthesis of this compound?

A3: Common impurities include unreacted piperidine, unreacted 4-fluorobenzoyl chloride, 4-fluorobenzoic acid (from hydrolysis of the acyl chloride), and potentially a di-acylated piperidine by-product.

Q4: What is the recommended purification method for large-scale production?

A4: For large-scale production, a typical purification workflow involves:

  • Aqueous Work-up: Quenching the reaction mixture with water and performing an acid-base extraction. The product, being basic, can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase is then basified, and the product is extracted back into an organic solvent.

  • Solvent Removal: The organic solvent is removed under reduced pressure.

  • Recrystallization or Distillation: The crude product can be further purified by recrystallization from a suitable solvent or by vacuum distillation. Converting the product to its hydrochloride salt can facilitate purification by recrystallization, as the salt is often a stable, crystalline solid[4][5][7].

Safety & Handling

Q5: What are the main safety hazards associated with the synthesis of this compound?

A5: The main hazards are:

  • Corrosive and Toxic Reactants: 4-fluorobenzoyl chloride is corrosive and moisture-sensitive, releasing HCl upon contact with water[1][2]. Piperidine is a flammable and toxic liquid.

  • Exothermic Reaction: The reaction is highly exothermic and can lead to a thermal runaway if not properly controlled.

  • Hazardous By-products: Hydrogen chloride gas is a corrosive by-product of the reaction.

Q6: What personal protective equipment (PPE) should be worn during the synthesis?

A6: Appropriate PPE includes:

  • Chemical-resistant gloves

  • Safety goggles and a face shield

  • A lab coat or chemical-resistant apron

  • Work should be conducted in a well-ventilated area, preferably a fume hood.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and should be optimized for specific large-scale equipment and conditions.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Molar Equivalents
Piperidine85.15(To be calculated)1.05
4-Fluorobenzoyl chloride158.56(To be calculated)1.00
Triethylamine101.19(To be calculated)1.10
Dichloromethane (DCM)-(Sufficient amount)-
1M Hydrochloric Acid-(For work-up)-
Saturated Sodium Bicarbonate Solution-(For work-up)-
Brine-(For work-up)-
Anhydrous Sodium Sulfate-(For drying)-

Procedure:

  • In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve piperidine and triethylamine in dichloromethane.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of 4-fluorobenzoyl chloride in dichloromethane via the addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start dissolve Dissolve Piperidine & Triethylamine in DCM start->dissolve cool Cool to 0-5 °C dissolve->cool add Slowly Add 4-Fluorobenzoyl Chloride Solution cool->add react React at Room Temperature (2-4h) add->react quench Quench with Water react->quench extract Aqueous Work-up (Acid-Base Extraction) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product (Distillation/Recrystallization) concentrate->purify end End Product purify->end

Caption: Synthesis workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) low_yield->check_completion check_moisture Check for Moisture Contamination low_yield->check_moisture check_temp Review Temperature Control low_yield->check_temp incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time hydrolysis Hydrolysis of Acyl Chloride check_moisture->hydrolysis Evidence of Hydrolysis dry_reagents Ensure Dry Reagents and Inert Atmosphere hydrolysis->dry_reagents suboptimal_temp Sub-optimal Temperature check_temp->suboptimal_temp Poor Control optimize_temp Optimize Temperature Profile suboptimal_temp->optimize_temp

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of N-(4-Fluorobenzoyl)piperidine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of N-(4-Fluorobenzoyl)piperidine via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue 1: The compound does not dissolve in the hot solvent.

  • Question: I've added the calculated amount of hot solvent, but my this compound is not dissolving completely. What should I do?

  • Answer: This issue can arise from a few factors. First, ensure your solvent is at or near its boiling point to maximize solubility. If the compound still doesn't dissolve, you may need to add slightly more solvent. Do this portion-wise (e.g., 5-10% of the initial volume at a time), reheating to boiling after each addition, to avoid using a large excess which will reduce your yield. If a significant amount of solid remains undissolved even with more solvent, you may have insoluble impurities, which should be removed by hot filtration.

Issue 2: No crystals form upon cooling.

  • Question: My solution has cooled to room temperature and has been in an ice bath, but no crystals have appeared. How can I induce crystallization?

  • Answer: This is a common problem known as supersaturation.[1][2] Here are several techniques to induce crystallization, starting with the simplest:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a nucleation point for crystal growth.[1]

    • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal will act as a template for other crystals to grow upon.

    • Reduce Solvent Volume: You may have used too much solvent.[1][3] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.

    • Extended Cooling: Sometimes, crystallization is a slow process.[4] Allow the flask to stand undisturbed for a longer period at room temperature before moving it to an ice bath.

Issue 3: The compound "oils out" instead of forming crystals.

  • Question: As my solution cooled, a liquid layer (oil) formed instead of solid crystals. What went wrong and how can I fix it?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[1] This can happen if the solution is cooled too quickly or if there are significant impurities present. To resolve this:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional hot solvent to decrease the saturation of the solution.

    • Allow the solution to cool much more slowly. You can do this by leaving the flask on a cooling hot plate or by insulating the flask to slow heat loss. This gives the molecules more time to arrange themselves into a crystal lattice.

Issue 4: The yield of recrystallized product is very low.

  • Question: After filtration and drying, my final yield of pure this compound is much lower than expected. How can I improve my recovery?

  • Answer: Low recovery can be due to several factors throughout the process:

    • Using too much solvent: The most common cause of low yield is using an excessive amount of solvent, as some product will always remain dissolved in the mother liquor.[3] Use the minimum amount of hot solvent required for complete dissolution.

    • Premature crystallization: If crystals form during hot filtration, product will be lost. Ensure your funnel and receiving flask are pre-heated to prevent this.

    • Incomplete crystallization: Ensure the solution has been thoroughly cooled in an ice bath for at least 30 minutes to maximize the amount of product that crystallizes out of solution.

    • Washing with warm solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving your product.[2]

Issue 5: The purified product is not pure (e.g., melting point is broad or low).

  • Question: I've recrystallized my product, but the melting point is still broad and lower than the literature value of 102-105°C. Why is it still impure?

  • Answer: A single recrystallization may not be sufficient if the initial product is heavily contaminated or if the impurities have very similar solubility properties to this compound.

    • Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice.[4] Ensure a slow cooling rate to allow for the formation of pure crystals.

    • Insoluble impurities: If insoluble impurities were present and you did not perform a hot filtration step, they will remain in your final product.

    • Soluble impurities: If impurities are co-crystallizing with your product, a second recrystallization may be necessary. Alternatively, purification by column chromatography may be required if recrystallization is ineffective.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound? A1: Based on its physicochemical properties, this compound is soluble in solvents like methanol and chloroform, and insoluble in water.[4] Alcohols such as isopropanol or ethanol are often good candidates for recrystallizing piperidine derivatives. A suitable solvent should dissolve the compound poorly at room temperature but completely upon heating.[1] It is recommended to perform a small-scale solvent screen to determine the optimal solvent for your specific sample.

Q2: What is the expected melting point of pure this compound? A2: The typical melting point for pure this compound is in the range of 102-105°C .[4] A sharp melting point within this range is a good indicator of high purity.

Q3: What are the common impurities in a synthesis of this compound? A3: Common impurities can include unreacted starting materials (e.g., piperidine, 4-fluorobenzoyl chloride), byproducts from side reactions, and oxidation products which may cause discoloration.

Q4: How do I perform a hot filtration correctly? A4: To perform a hot filtration to remove insoluble impurities, use a stemless funnel and fluted filter paper. It is crucial to keep the solution, funnel, and receiving flask hot during the entire process to prevent the desired product from crystallizing prematurely in the funnel. Pre-heat the funnel and receiving flask with hot solvent vapor before pouring your solution through.

Q5: Can I use a mixed solvent system for recrystallization? A5: Yes. If a suitable single solvent cannot be found, a mixed-solvent system can be effective. You would dissolve the crude product in a minimal amount of a hot "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy (turbid). Then, allow the solution to cool slowly. For this compound, a potential system could be an alcohol (good solvent) and water (poor solvent).

Data Summary

ParameterValueSource(s)
Chemical Name This compoundN/A
Molecular Formula C₁₂H₁₄FNON/A
Molecular Weight 207.24 g/mol N/A
Appearance White to off-white crystalline powder[4]
Melting Point 102-105°C[4]
Solubility Soluble in DMSO, methanol, chloroform; Insoluble in water[4]
Recommended Solvents Isopropanol, Ethanol[1][5]
Expected Yield >80% (highly dependent on initial purity and technique)General recrystallization principles

Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines the steps for purifying this compound using a single solvent (e.g., isopropanol).

  • Solvent Selection: In a test tube, add ~20 mg of crude this compound. Add isopropanol dropwise at room temperature. The compound should be sparingly soluble. Heat the test tube in a water bath. The compound should dissolve completely. Allow it to cool; the formation of crystals confirms it is a suitable solvent.[1]

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the selected solvent (isopropanol) and a boiling chip. Heat the mixture on a hot plate with stirring until the solvent boils and the solid is fully dissolved.[3] Only add more solvent if necessary to dissolve the solid, and do so in small increments.

  • Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through the filter into the clean, hot flask.

  • Crystallization: Remove the flask from the heat and cover it. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.[1]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.[2]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.

  • Analysis: Determine the mass of the dried, purified crystals to calculate the percent recovery. Measure the melting point to assess purity.

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Analysis A Crude this compound B Add minimum hot solvent (e.g., Isopropanol) A->B C Completely dissolved solution B->C D Insoluble impurities present? C->D E Hot Filtration D->E Yes F Clear, hot filtrate D->F No E->F G Slowly cool to room temperature F->G H Cool in ice bath G->H I Crystal slurry H->I J Vacuum Filtration I->J K Wash with ice-cold solvent J->K L Dry crystals K->L M Pure this compound L->M

References

Technical Support Center: Synthesis of N-(4-Fluorobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Fluorobenzoyl)piperidine. Our aim is to help you identify and mitigate potential side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method is the Schotten-Baumann reaction, which involves the acylation of piperidine with 4-fluorobenzoyl chloride.[1][2] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[3][4]

Q2: What are the most common side reactions I should be aware of?

A2: The primary side reactions include:

  • Hydrolysis of 4-fluorobenzoyl chloride: The acyl chloride can react with any moisture present to form 4-fluorobenzoic acid.[5][6]

  • Reaction with nucleophilic solvents: If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with piperidine to react with the acyl chloride, forming an ester byproduct.[5][7]

  • Reaction with the base: If a nucleophilic base is used, it can react with the 4-fluorobenzoyl chloride.[5]

Q3: How can I minimize the formation of 4-fluorobenzoic acid?

A3: To minimize hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout the experiment. This includes using anhydrous solvents, drying all glassware thoroughly, and handling reagents under an inert atmosphere (e.g., nitrogen or argon).[5]

Q4: What type of solvent and base should I use?

A4: It is recommended to use aprotic, non-nucleophilic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).[5] For the base, a non-nucleophilic, sterically hindered amine like triethylamine or N,N-diisopropylethylamine (DIPEA) is ideal to scavenge the HCl produced without reacting with the 4-fluorobenzoyl chloride.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Product Hydrolysis of 4-fluorobenzoyl chloride: Presence of water in the reaction.- Ensure all glassware is oven-dried before use.- Use commercially available anhydrous solvents or freshly distill them.- Handle all reagents under an inert atmosphere.[5]
Suboptimal Reaction Temperature: Reaction may be too slow or too fast.- For slow reactions, a moderate increase in temperature may be necessary. Monitor for byproduct formation.- For highly exothermic reactions, cool the reaction mixture (e.g., to 0°C) during the addition of the acyl chloride to prevent side reactions.[5]
Impure Starting Materials: Degradation or impurities in piperidine or 4-fluorobenzoyl chloride.- Use fresh, high-purity piperidine and 4-fluorobenzoyl chloride.- 4-fluorobenzoyl chloride is sensitive to heat and moisture and should be stored properly.[6]
Presence of an Acidic Impurity in the Final Product Formation of 4-fluorobenzoic acid: This is due to the hydrolysis of 4-fluorobenzoyl chloride.- Implement stringent anhydrous techniques as mentioned above.- Purify the crude product by washing with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity.
Formation of an Ester Byproduct Reaction with a protic solvent: Using solvents like methanol or ethanol.- Switch to an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[5]
Reaction Mixture Becomes a Thick Slurry or Solidifies Precipitation of piperidinium hydrochloride salt: The HCl byproduct reacts with unreacted piperidine.- Ensure efficient stirring to maintain a homogenous mixture.- Add the base at a rate that effectively neutralizes the HCl as it is formed.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Piperidine

  • 4-Fluorobenzoyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of 4-fluorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the stirred mixture via the dropping funnel over 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Visualizing Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the main synthesis reaction and a key side reaction.

Synthesis_Reaction Piperidine Piperidine Intermediate Tetrahedral Intermediate Piperidine->Intermediate + AcylChloride 4-Fluorobenzoyl Chloride AcylChloride->Intermediate Base Base (e.g., Et3N) Byproduct Triethylammonium Chloride Base->Byproduct + HCl Product This compound Intermediate->Product - HCl

Caption: Main synthesis pathway for this compound.

Side_Reaction AcylChloride 4-Fluorobenzoyl Chloride SideProduct 4-Fluorobenzoic Acid AcylChloride->SideProduct + H2O Water Water (H2O) HCl HCl

Caption: Hydrolysis of 4-fluorobenzoyl chloride side reaction.

References

Technical Support Center: Overcoming Poor Solubility of N-(4-Fluorobenzoyl)piperidine in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the aqueous solubility of N-(4-Fluorobenzoyl)piperidine. The information is designed to offer practical guidance for researchers encountering difficulties in dissolving this compound for their experiments.

Troubleshooting Guide

Issue: My this compound will not dissolve in my aqueous buffer.

This is a common issue as this compound is practically insoluble in water.[1] This guide provides a stepwise approach to address this challenge.

Step 1: pH Adjustment

The first and most critical step is to modify the pH of your aqueous medium. The piperidine nitrogen in this compound is basic and can be protonated at acidic pH. The predicted pKa of the protonated piperidine ring is approximately 8.8 to 11.2. By lowering the pH well below the pKa, you can significantly increase the solubility through the formation of the more soluble hydrochloride salt.

  • Recommendation: Attempt to dissolve the compound in an acidic buffer (e.g., pH 2-4).

Step 2: Utilize a Co-solvent System

If pH adjustment alone is insufficient or incompatible with your experimental setup, the use of a water-miscible organic co-solvent is the next logical step. Co-solvents can significantly enhance the solubility of hydrophobic compounds.

  • Recommended Co-solvents:

    • Dimethyl Sulfoxide (DMSO): A powerful and common solvent for preparing high-concentration stock solutions.

    • Ethanol: A less toxic alternative suitable for many biological assays.

    • Polyethylene Glycol 400 (PEG 400): A viscous polymer often used in formulation development.

Step 3: Advanced Solubilization Techniques

For particularly challenging situations or when a solid dosage form with improved dissolution is required, more advanced techniques can be employed.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[2][3][4][5][6]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for dissolution, which can improve the dissolution rate.[7] This is particularly effective for crystalline compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

The aqueous solubility of this compound is predicted to be very low, likely in the range of 1-10 µg/mL.

Q2: I have the hydrochloride salt of this compound. Should it be more soluble in water?

Yes, the hydrochloride salt is expected to be significantly more soluble in neutral aqueous solutions compared to the free base. However, the solubility will still be dependent on the final pH of the solution.

Q3: What is the predicted pKa of this compound?

Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What can I do?

This is a common occurrence when the final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with a small percentage of DMSO. To mitigate this:

  • Lower the final concentration: If your experiment allows, reduce the final concentration of the compound.

  • Increase the co-solvent percentage: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 1-2%) may help.

  • Use a different co-solvent: Sometimes, a different co-solvent like ethanol or PEG 400 may be more effective.

  • Employ a surfactant: Low concentrations of surfactants like Tween 80 can help to keep the compound in solution.

Q5: Are there any signaling pathways affected by this compound that I should be aware of when choosing solubilization methods?

While specific signaling pathway interactions are highly dependent on the biological context of your research, it is important to consider that the choice of solubilization agent can have off-target effects. For example, high concentrations of DMSO can affect cell membranes and enzymatic activity. It is crucial to include appropriate vehicle controls in your experiments to account for any effects of the solubilization method itself.

Quantitative Data on Solubility

The following tables provide estimated and reported solubility data for this compound and related compounds to guide your experimental design.

Table 1: Predicted Aqueous Solubility of this compound

ParameterPredicted Value
LogS-4.5 to -3.5
Aqueous Solubility (µg/mL)1 - 10
Aqueous Solubility (µM)4.8 - 48.2

Note: These are in silico predictions and should be experimentally verified.

Table 2: Solubility of this compound in Organic Solvents

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
MethanolSoluble
ChloroformSoluble

Table 3: Effect of Solubilization Methods on a Structurally Similar Piperidine Derivative

MethodFold Increase in Solubility (Approx.)
pH Adjustment (to pH 2)>100
20% Ethanol Co-solvent10 - 50
β-Cyclodextrin (1:1 complex)50 - 200

Data is generalized from studies on similar poorly soluble piperidine-containing compounds and should be used as a qualitative guide.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the thermodynamic solubility of a compound in an aqueous buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

    • Ensure there is undissolved solid material present.

  • Equilibration:

    • Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation:

    • Allow the suspension to settle for at least 1 hour.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a standard curve of the compound in the same buffer to accurately quantify the solubility.

Protocol 2: Preparation of a Co-solvent Stock Solution

This protocol outlines the preparation of a concentrated stock solution of this compound in a co-solvent for subsequent dilution into aqueous media.

  • Solvent Selection:

    • Choose a suitable co-solvent in which this compound is highly soluble (e.g., DMSO, ethanol).

  • Dissolution:

    • Weigh a precise amount of this compound into a clean, dry vial.

    • Add the selected co-solvent incrementally while vortexing or sonicating until the compound is completely dissolved.

  • Storage:

    • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and water absorption.

Protocol 3: Cyclodextrin Complexation (Kneading Method)

This protocol describes a simple method for preparing an inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.

  • Molar Ratio Selection:

    • Choose a suitable cyclodextrin (e.g., β-cyclodextrin or a derivative like HP-β-cyclodextrin) and decide on the molar ratio (e.g., 1:1) of the compound to the cyclodextrin.

  • Kneading:

    • In a mortar, mix the this compound and the cyclodextrin.

    • Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a thick paste.

    • Knead the paste thoroughly for 30-60 minutes.

  • Drying and Pulverization:

    • Dry the resulting paste in an oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Pulverize the dried complex into a fine powder using a mortar and pestle.

  • Solubility Testing:

    • Determine the aqueous solubility of the prepared complex using the shake-flask method (Protocol 1).

Visualizations

experimental_workflow start Poorly Soluble This compound ph_adjust pH Adjustment (Acidic Buffer) start->ph_adjust Step 1 cosolvent Co-solvent System (e.g., DMSO, Ethanol) ph_adjust->cosolvent If insufficient soluble Soluble Compound in Aqueous Media ph_adjust->soluble Success advanced Advanced Techniques (e.g., Cyclodextrin) cosolvent->advanced If insufficient cosolvent->soluble Success advanced->soluble Success

Caption: A logical workflow for overcoming the poor aqueous solubility of this compound.

decision_pathway start Compound Precipitates upon Dilution lower_conc Lower Final Concentration start->lower_conc Is lower conc. an option? higher_cosolvent Increase Co-solvent % start->higher_cosolvent Can system tolerate more co-solvent? change_cosolvent Change Co-solvent start->change_cosolvent Is an alternative co-solvent available? use_surfactant Use Surfactant start->use_surfactant Is a surfactant compatible? end Precipitation Resolved lower_conc->end higher_cosolvent->end change_cosolvent->end use_surfactant->end

Caption: A decision-making pathway for troubleshooting compound precipitation upon dilution from a stock solution.

References

Stability issues of N-(4-Fluorobenzoyl)piperidine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-(4-Fluorobenzoyl)piperidine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound?

A1: The primary stability concern for this compound is the hydrolysis of its amide bond. This reaction can be catalyzed by both acidic and basic conditions, leading to the degradation of the compound into its constituent parts: piperidine and 4-fluorobenzoic acid. The product's stability is therefore highly pH-dependent. The safety data sheet for the compound indicates that it is incompatible with strong acids and strong bases, which supports this susceptibility to hydrolysis[1].

Q2: What are the expected degradation products of this compound under hydrolytic stress?

A2: Under both acidic and basic hydrolytic conditions, the amide bond is cleaved. This process is common for N-acylpiperidines[2][3][4]. The expected degradation products are piperidine and 4-fluorobenzoic acid. In an acidic solution, piperidine will be protonated to form the piperidinium salt, while in a basic solution, 4-fluorobenzoic acid will be deprotonated to form the 4-fluorobenzoate salt.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of the compound is lowest at highly acidic and highly basic pH values due to accelerated hydrolysis. It is expected to be most stable at a neutral pH (around 7.0). A log k-pH profile for a similar compound showed it was most stable at neutral pH[5]. The rate of degradation increases significantly as the pH moves away from neutral in either direction.

Q4: My solution of this compound shows an unexpected precipitate after pH adjustment. What is happening?

A4: This could be due to a change in solubility of either the parent compound or its degradation products. For example, if the solution becomes acidic, piperidine (a degradation product) will form a water-soluble piperidinium salt, but the 4-fluorobenzoic acid may be less soluble and precipitate. Conversely, in a basic solution, the 4-fluorobenzoate salt is soluble, but the parent compound's solubility might decrease.

Q5: How can I monitor the degradation of this compound during my experiment?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[5][6]. This involves using a reverse-phase HPLC system, typically with a C18 column, and a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer like formic acid or ammonium acetate). The method should be able to separate the intact this compound from its degradation products and any other impurities. Techniques like LC-MS can be used to confirm the identity of the degradation products[7].

Degradation Profile Summary

Forced degradation studies are essential for understanding the chemical behavior of a molecule under various stress conditions.[7][8][9]. The table below summarizes the expected stability of this compound under typical forced degradation conditions.

Stress ConditionReagent/ConditionExpected DegradationPrimary Degradation Products
Acid Hydrolysis 0.1 M HCl, 60 °CSignificantPiperidine, 4-Fluorobenzoic Acid
Base Hydrolysis 0.1 M NaOH, 60 °CSignificantPiperidine, 4-Fluorobenzoic Acid
Oxidation 3% H₂O₂, RTModeratePotential for N-oxide formation and other oxidized species
Thermal 80 °C, Solid StateLow to ModerateDepends on impurities and atmosphere
Photolytic UV light (e.g., 254 nm)LowDependent on solvent and exposure time

Disclaimer : This table represents a predicted degradation profile based on the chemical structure and literature on similar compounds. Actual stability should be confirmed experimentally.

Illustrative Degradation Kinetics

The following table presents hypothetical quantitative data for the degradation of this compound to illustrate how results from a stability study might be presented.

pHTemperature (°C)Half-life (t½) (hours)Apparent Rate Constant (k) (s⁻¹)
1.0608.52.27 x 10⁻⁵
3.0601201.60 x 10⁻⁶
7.060> 500< 3.85 x 10⁻⁷
11.060454.28 x 10⁻⁶
13.0603.26.02 x 10⁻⁵

Disclaimer : The data in this table is for illustrative purposes only and is not based on experimental results for this compound. Researchers must determine these values experimentally.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Rapid disappearance of the starting material peak in HPLC. The pH of the solution is highly acidic or basic, causing rapid hydrolysis.Buffer your solution to a neutral pH (6-8) if the experimental conditions allow. Store stock solutions frozen and in a neutral, aprotic solvent like DMSO.
Inconsistent peak areas for the same sample in replicate HPLC injections. The compound is degrading in the autosampler vial due to inappropriate solvent or temperature.Ensure the autosampler is cooled (e.g., 4 °C). Use a mobile phase-compatible solvent for sample dilution to minimize in-vial degradation.
Appearance of multiple unknown peaks in the chromatogram. 1. Secondary degradation of primary products. 2. Reaction with buffer components or solvent impurities.1. Perform a time-course study to monitor the formation and disappearance of peaks. 2. Use high-purity solvents and simple buffers (e.g., formate, acetate). Run a blank injection of the solvent/buffer to check for impurities.
Precipitate forms in the sample solution during the experiment. Solubility limit of the parent compound or a degradation product has been exceeded due to pH or temperature changes.Check the solubility of the parent compound and expected degradation products (piperidine, 4-fluorobenzoic acid) under your experimental conditions. Consider using a co-solvent if appropriate.

Visualizations

Degradation Pathways

The fundamental instability of this compound in aqueous media involves the hydrolysis of the amide bond, which can be catalyzed by either acid or base.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Parent_A This compound ProtonatedAmide Protonated Amide (Intermediate) Parent_A->ProtonatedAmide + H₃O⁺ Products_A Piperidinium Ion + 4-Fluorobenzoic Acid ProtonatedAmide->Products_A + H₂O Parent_B This compound Tetrahedral Tetrahedral Intermediate Parent_B->Tetrahedral + OH⁻ Products_B Piperidine + 4-Fluorobenzoate Ion Tetrahedral->Products_B Collapse

Figure 1. Acid- and base-catalyzed hydrolysis pathways.
Experimental Workflow

A systematic approach, such as a forced degradation study, is crucial for evaluating the stability of a compound.[6][10]. This workflow outlines the key steps in such a study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution of Compound Acid Acidic (e.g., 0.1 M HCl) Prep->Acid Base Basic (e.g., 0.1 M NaOH) Prep->Base Oxid Oxidative (e.g., 3% H₂O₂) Prep->Oxid Therm Thermal (e.g., 80°C) Prep->Therm Sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Sample Base->Sample Oxid->Sample Therm->Sample Neutralize Neutralize/Quench Reaction Sample->Neutralize HPLC Analyze by Stability- Indicating HPLC Neutralize->HPLC Eval Quantify Degradation & Identify Products (LC-MS) HPLC->Eval

Figure 2. Workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), 1.0 M solution

  • Sodium hydroxide (NaOH), 1.0 M solution

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Class A volumetric flasks and pipettes

  • HPLC vials

  • pH meter, calibrated

  • Water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution in a water bath at 60 °C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate at 60 °C.

    • Withdraw aliquots at specified time points.

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points for direct injection.

  • Control Sample: Prepare a control sample by diluting 1 mL of the stock solution with 9 mL of HPLC-grade water. Keep it under the same temperature conditions as the stressed samples.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

Instrumentation & Columns:

  • HPLC system with UV or DAD detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 238 nm (or as determined by UV scan)

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the control sample to determine the retention time of the parent compound.

  • Inject the samples from the forced degradation study.

  • Integrate the peak areas for the parent compound and all new peaks that appear.

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control sample at time zero.

    • % Degradation = [1 - (Area_stressed / Area_t0)] * 100

References

Interpreting complex NMR spectra of N-(4-Fluorobenzoyl)piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting complex NMR spectra of N-(4-Fluorobenzoyl)piperidine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my ¹H NMR spectrum show more signals than expected for the piperidine ring?

A: This is a common and expected phenomenon for N-acylpiperidines. The complexity arises from two main factors:

  • Restricted Amide Bond Rotation: The C-N bond of the amide has a partial double bond character, which restricts free rotation at room temperature.[1][2] This leads to the presence of two distinct rotational isomers (rotamers), often in unequal populations. Each rotamer will have its own set of signals for the piperidine protons.

  • Slow Chair-to-Chair Interconversion: The piperidine ring itself exists in a chair conformation. The interconversion between the two possible chair forms can be slow on the NMR timescale, especially in N-substituted systems.[2][3] This can lead to further splitting of signals, as axial and equatorial protons become chemically distinct.

Troubleshooting:

  • Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures can help resolve this issue. As the temperature increases, the rate of amide bond rotation and ring flipping increases. At a certain point, known as the coalescence temperature, the two sets of signals for the rotamers will broaden and merge into a single, time-averaged set of signals.[4][5]

  • 2D NMR: Use COSY and HSQC experiments to trace the connectivity of the protons and carbons within each distinct spin system (i.e., for each rotamer).

Q2: The signals for the piperidine protons are broad and poorly resolved. What can I do?

A: Broad signals indicate that your molecule is undergoing a dynamic chemical exchange process at a rate that is intermediate on the NMR timescale. For this compound derivatives, this is almost always due to the previously mentioned restricted amide bond rotation and/or ring inversion.[2]

Troubleshooting:

  • Adjust the Temperature:

    • Heating: As mentioned above, heating the sample can accelerate the exchange process, leading to sharper, averaged signals above the coalescence temperature.[4]

    • Cooling: Cooling the sample can slow the exchange down sufficiently so that you are in the slow-exchange regime. This will result in two distinct, sharp sets of signals for each conformer, which can then be fully assigned.

  • Check Sample Purity: Impurities, especially paramagnetic ones, can cause significant line broadening. Ensure your sample is pure.

Q3: How do I assign the complex multiplet patterns of the piperidine protons (typically ~1.5-1.8 ppm and ~3.3-3.8 ppm)?

A: The piperidine protons often appear as overlapping multiplets. The protons alpha to the nitrogen (positions 2 and 6) are the most deshielded (~3.3-3.8 ppm) due to the inductive effect of the nitrogen atom.[6][7] The protons at the beta and gamma positions (3, 4, 5) are more shielded and appear further upfield (~1.5-1.8 ppm).[6]

Troubleshooting & Assignment Strategy:

  • ¹H NMR Integration: Use the integration to confirm you have the correct total number of protons in each region (typically 4H in the downfield region and 6H in the upfield region).

  • COSY (Correlation Spectroscopy): This is the most crucial experiment. A COSY spectrum will show correlations between protons that are coupled to each other (typically through 2 or 3 bonds).[8] You can "walk" around the piperidine ring: start with a well-resolved proton signal and use the cross-peaks to identify its neighbors.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the carbon it is directly attached to.[9] This is invaluable for assigning the corresponding ¹³C signals and confirming proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds.[9] It is particularly useful for confirming the assignment of the piperidine protons relative to the benzoyl group by looking for correlations from the alpha-protons (H2/H6) to the carbonyl carbon.

Q4: The aromatic region of my ¹H NMR spectrum looks like a complex mess, not a simple pair of doublets. Why?

A: The complexity in the aromatic region is due to spin-spin coupling with the fluorine atom at position 4 of the benzoyl group. In addition to the expected ortho-coupling between adjacent protons (³JHH), you will also see coupling from the protons to the fluorine.

  • The protons ortho to the fluorine (and meta to the carbonyl) will be coupled to the fluorine (⁴JF-H).

  • The protons meta to the fluorine (and ortho to the carbonyl) will also be coupled to the fluorine (³JF-H). This results in what often appears as two overlapping triplets or doublet of doublets.

Q5: My ¹³C NMR spectrum is difficult to interpret due to C-F coupling. How do I approach this?

A: The fluorine atom couples not only to the carbon it's directly attached to (¹JC-F, which is a very large coupling, >240 Hz) but also to other carbons in the ring over multiple bonds (²JC-F, ³JC-F, etc.).[10] This can make the aromatic region of the ¹³C spectrum complex.

Troubleshooting:

  • ¹⁹F Decoupling: If your spectrometer is equipped with the necessary hardware, you can run a ¹³C{¹H, ¹⁹F} double-decoupling experiment. This will collapse all the C-F multiplets into singlets, greatly simplifying the spectrum.[10]

  • Predictive Software: Use NMR prediction software that can accurately calculate C-F coupling constants to help interpret the observed multiplets.[11]

  • HSQC/HMBC: Use 2D correlation spectra. The HSQC will definitively link each protonated carbon to its attached proton. The HMBC will help assign the quaternary carbons, including the carbonyl and the fluorinated carbon, by observing their long-range correlations to nearby protons.

Q6: I am seeing small, uneven peaks around my main signals in the ¹⁹F NMR. What are they?

A: These are likely ¹³C satellite peaks. Because ¹³C has a natural abundance of about 1.1%, a small fraction of your molecules will have a ¹³C atom next to the ¹⁹F atom.[12] This results in satellite peaks due to ¹³C-¹⁹F coupling. They are a normal feature of the spectrum and confirm the presence of C-F bonds.

Data Presentation: Typical NMR Data

The following tables summarize typical chemical shift ranges and coupling constants for this compound. Note that exact values will vary depending on the solvent, temperature, and the presence of other substituents.

Table 1: Typical ¹H NMR Chemical Shift Ranges

ProtonsPositionChemical Shift (δ, ppm)Multiplicity
Piperidine (axial/eq)2, 6 (α to N)3.3 - 3.8Broad multiplet
Piperidine (axial/eq)3, 5 (β to N)1.5 - 1.8Broad multiplet
Piperidine (axial/eq)4 (γ to N)1.5 - 1.8Broad multiplet
Aromatic2', 6' (ortho to C=O)7.3 - 7.5Multiplet (dd, t)
Aromatic3', 5' (meta to C=O)7.0 - 7.2Multiplet (dd, t)

Table 2: Typical ¹³C NMR Chemical Shift Ranges

CarbonsPositionChemical Shift (δ, ppm)C-F Coupling (JCF, Hz)
CarbonylC=O168 - 172~2-5 (³JCF)
Piperidine2, 6 (α to N)42 - 48-
Piperidine3, 5 (β to N)25 - 27-
Piperidine4 (γ to N)24 - 26-
Aromatic (Quat)1' (ipso to C=O)130 - 133~3-7 (³JCF)
Aromatic (CH)2', 6' (ortho to C=O)128 - 130~8-10 (²JCF)
Aromatic (CH)3', 5' (meta to C=O)115 - 117~21-23 (²JCF)
Aromatic (Quat)4' (ipso to F)162 - 166~245-255 (¹JCF)

Experimental Protocols

1. Standard ¹H NMR Acquisition:

  • Sample Prep: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample, lock on the deuterium signal, and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~12-16 ppm, centered around 6 ppm.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16, or as needed for good signal-to-noise.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or TMS (0 ppm).

2. Standard ¹³C{¹H} NMR Acquisition:

  • Sample Prep: Use a more concentrated sample if possible (~20-30 mg).

  • Spectrometer Setup: Lock and shim as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: ~220-250 ppm, centered around 100 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

3. 2D COSY Acquisition:

  • Setup: Start from a fully set-up ¹H experiment.

  • Acquisition Parameters:

    • Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').

    • Spectral Width: Same as the ¹H spectrum in both dimensions.

    • Number of Increments (F1): 256-512.

    • Number of Scans: 2-8 per increment.

  • Processing: Apply 2D Fourier transform and symmetrize the spectrum.

4. 2D HSQC Acquisition:

  • Setup: Requires both ¹H and ¹³C channels to be configured.

  • Acquisition Parameters:

    • Pulse Program: Standard edited HSQC sequence (e.g., 'hsqcedetgpsisp2.3').

    • ¹H Spectral Width (F2): Same as the ¹H spectrum.

    • ¹³C Spectral Width (F1): Set to cover the expected range of carbon signals (~10-180 ppm).

    • Number of Increments (F1): 128-256.

    • Number of Scans: 4-16 per increment.

  • Processing: Apply 2D Fourier transform. CH/CH₃ and CH₂ signals will appear as different colors or phases.[9]

5. 2D HMBC Acquisition:

  • Setup: Similar to HSQC.

  • Acquisition Parameters:

    • Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndqf').

    • Spectral Widths: Same as for HSQC.

    • Long-Range Coupling Delay: Optimized for a J-coupling of ~8 Hz, which is a good compromise for various 2- and 3-bond couplings.[9]

    • Number of Increments (F1): 256-400.

    • Number of Scans: 8-32 per increment.

  • Processing: Apply 2D Fourier transform.

Visualizations

spectral_analysis_workflow start Acquire 1D NMR (¹H, ¹³C, ¹⁹F) check_complexity Is the spectrum more complex than expected? start->check_complexity simple Assign signals using chemical shift, integration, and coupling patterns. check_complexity->simple No complex Hypothesize dynamic exchange (rotamers/conformers). check_complexity->complex Yes final_structure Confirm Final Structure and Conformer Assignment simple->final_structure acquire_2d Acquire 2D NMR (COSY, HSQC, HMBC) complex->acquire_2d vt_nmr Acquire Variable Temperature (VT) NMR complex->vt_nmr assign_2d Use 2D correlations to assign spin systems. acquire_2d->assign_2d analyze_vt Analyze coalescence to confirm dynamics. vt_nmr->analyze_vt assign_2d->final_structure analyze_vt->final_structure

Caption: Logical workflow for NMR spectral analysis.

rotamers Amide Bond Rotational Isomers cluster_rotamer1 Rotamer A cluster_rotamer2 Rotamer B img1 p1 img1->p1 img2 p2 p1->p2 ΔG‡ (Rotation Barrier) p2->img2 desc Restricted rotation around the C-N amide bond leads to two distinct conformers (rotamers). This results in two sets of NMR signals, one for each piperidine ring environment.

Caption: Rotational isomers due to restricted amide bond rotation.

correlations structure cosy_label COSY (¹H-¹H) hsqc_label HSQC (¹H-¹³C, 1-bond) hmbc_label HMBC (¹H-¹³C, 2-3 bonds) H2 C2 H2->C2 ¹JCH H3 H2->H3 ³JHH C3 H2->C3 ²JCH C1_carbonyl H2->C1_carbonyl ³JCH H3->C3 ¹JCH H2prime H2prime->C1_carbonyl ²JCH C2prime H2prime->C2prime ¹JCH H3prime H2prime->H3prime ³JHH C4prime H2prime->C4prime ³JCH

References

Technical Support Center: Synthesis of N-(4-Fluorobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(4-Fluorobenzoyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemical compound that belongs to the class of piperidine derivatives. These derivatives are significant in the pharmaceutical industry and are found in numerous classes of drugs and alkaloids.[1] Specifically, compounds containing the fluorobenzoyl piperidine moiety are investigated for a variety of pharmacological activities, including their use as analgesics, anti-inflammatory agents, and in neuroscience research.[2]

Q2: What is the most common method for synthesizing this compound?

A2: The most prevalent method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of piperidine with 4-fluorobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Q3: What are the key starting materials for this synthesis?

A3: The key starting materials are piperidine and 4-fluorobenzoyl chloride. A base, such as sodium hydroxide or an organic base like triethylamine or pyridine, and a suitable solvent are also required.

Q4: What safety precautions should be taken during this synthesis?

A4: 4-fluorobenzoyl chloride is corrosive and moisture-sensitive. Piperidine is a flammable and corrosive liquid. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all glassware is dry and the reaction is conducted under an inert atmosphere if possible to prevent hydrolysis of the acyl chloride.[3]

Troubleshooting Guide

Low or No Product Yield

Q5: My reaction yield is very low. What are the potential causes and how can I improve it?

A5: Low yield in the synthesis of this compound can stem from several factors. Here are the most common issues and their solutions:

  • Hydrolysis of 4-Fluorobenzoyl Chloride: Acyl chlorides are highly susceptible to hydrolysis. The presence of water in the reagents or solvent will convert the starting material into 4-fluorobenzoic acid, which will not react with piperidine under these conditions.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure the piperidine is dry. Handling hygroscopic reagents under an inert atmosphere (like nitrogen or argon) can also prevent moisture contamination.[3]

  • Suboptimal Reaction Temperature: The reaction temperature can significantly affect the reaction rate and the stability of the reactants.

    • Solution: While many Schotten-Baumann reactions proceed well at room temperature, or even at 0 °C to control exothermicity, some variations may require gentle heating.[4][5] It is advisable to start at a lower temperature (0-5 °C) and gradually allow the reaction to warm to room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be trialed while monitoring for side product formation.

  • Inefficient Mixing: If the reaction is biphasic (e.g., using an aqueous base), inefficient stirring can lead to poor contact between the reactants.

    • Solution: Use a suitable stir bar and a stir plate that can provide vigorous and consistent agitation throughout the reaction. For biphasic systems, a phase-transfer catalyst can sometimes be beneficial, although it is not typically required for this specific reaction.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

    • Solution: Typically, a slight excess of the amine (piperidine) or the acylating agent can be used to drive the reaction to completion. However, using a large excess of piperidine can make purification more challenging. A common approach is to use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of 4-fluorobenzoyl chloride.

Product Purity Issues

Q6: My final product is impure. What are the likely contaminants and how can I remove them?

A6: Common impurities include unreacted starting materials, byproducts from side reactions, and residual solvent.

  • Unreacted 4-Fluorobenzoyl Chloride/4-Fluorobenzoic Acid: If the reaction did not go to completion or if the acyl chloride hydrolyzed, these may be present.

    • Purification: A basic wash (e.g., with dilute sodium bicarbonate solution) during the workup will remove acidic impurities like 4-fluorobenzoic acid and quench any remaining 4-fluorobenzoyl chloride.[6]

  • Unreacted Piperidine: Being a basic compound, excess piperidine can be removed with an acidic wash.

    • Purification: During the workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will convert the piperidine to its hydrochloride salt, which is water-soluble and will be removed in the aqueous layer.

  • Formation of Diacylated Piperidine (if a related diamine is used): While not directly applicable to piperidine, in syntheses involving piperazine, diacylation can be a side product.[4]

    • Control: The stoichiometry of the reactants can be adjusted to favor mono-acylation. Using an excess of the amine can help minimize diacylation.[4]

  • Solvent Impurities: Residual solvent from the reaction or extraction can be present.

    • Purification: Ensure the product is thoroughly dried under vacuum after purification. If the product is a solid, recrystallization from a suitable solvent system is an effective purification method. For oily products, column chromatography is recommended.

Reaction Monitoring and Characterization

Q7: How can I effectively monitor the progress of my reaction?

A7: Thin-Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spots and the appearance of a new product spot will indicate the reaction's progress. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

Q8: What are the expected spectroscopic signatures for this compound?

A8:

  • ¹H NMR: Expect to see signals corresponding to the protons on the piperidine ring and the aromatic protons of the 4-fluorobenzoyl group. The aromatic protons will likely appear as two doublets (or a complex multiplet) in the aromatic region (around 7-8 ppm). The piperidine protons will appear as multiplets in the aliphatic region (typically 1.5-4.0 ppm).

  • ¹³C NMR: Signals for the carbonyl carbon (amide), the aromatic carbons (with C-F coupling visible), and the carbons of the piperidine ring should be present.

  • IR Spectroscopy: Look for a strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₄FNO, MW: 207.24 g/mol ) should be observed.[7]

Data Presentation

Table 1: Reaction Conditions for Acylation of Piperidine Derivatives

AmineAcylating AgentSolventBaseTemperature (°C)Yield (%)Reference
Piperidine2,4-Difluorobenzoyl chlorideChloroformN/A (excess amine)0 to RT82[4]
Piperazine2,4-Difluorobenzoyl chlorideChloroformN/A (excess amine)0 to RT66[4]
Piperidine4-Fluorobenzaldehyde*DMFK₂CO₃90-[5]
Homoallylic Amine4-Fluorobenzaldehyde**DichloromethaneBF₃·OEt₂5063[8]

Note: This reaction is a reductive amination, not a direct acylation, but is included for context on piperidine functionalization. *Note: This is a Prins-type cyclization, not a direct acylation.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is adapted from established procedures for the acylation of piperidines.[4][9]

Materials:

  • Piperidine

  • 4-Fluorobenzoyl chloride

  • Anhydrous dichloromethane (DCM) or chloroform

  • Triethylamine (Et₃N) or 10% aqueous Sodium Hydroxide (NaOH)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equivalent) in anhydrous dichloromethane (DCM). If using an inorganic base, use a biphasic system with an equivalent volume of 10% aqueous NaOH.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve 4-fluorobenzoyl chloride (1.05 equivalents) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred piperidine solution over 15-20 minutes, ensuring the temperature remains below 10 °C. If using triethylamine as the base, it should be added to the initial piperidine solution (1.1 equivalents).

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • If triethylamine was used, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • If aqueous NaOH was used, separate the layers and extract the aqueous layer with DCM. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) if it is a solid, or by column chromatography on silica gel if it is an oil to yield pure this compound. A yield of over 80% can be expected under optimal conditions.[4]

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_products Products piperidine Piperidine intermediate Tetrahedral Intermediate piperidine->intermediate Nucleophilic Attack benzoyl_chloride 4-Fluorobenzoyl Chloride benzoyl_chloride->intermediate product This compound hcl HCl intermediate->product Chloride Elimination intermediate->hcl

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow start Start setup 1. Reaction Setup: Dissolve Piperidine & Base in Solvent start->setup cool 2. Cool Reaction Mixture to 0-5 °C setup->cool add 3. Add 4-Fluorobenzoyl Chloride Dropwise cool->add react 4. Stir at Room Temperature (2-4 hours) add->react workup 5. Aqueous Workup: Wash with Acid/Base/Brine react->workup dry 6. Dry Organic Layer (e.g., MgSO4) workup->dry concentrate 7. Concentrate Under Reduced Pressure dry->concentrate purify 8. Purify Product (Recrystallization or Chromatography) concentrate->purify end End purify->end

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_moisture Check for Moisture Contamination (Hydrolysis of Acyl Chloride) start->check_moisture check_temp Review Reaction Temperature (Too Low or Too High?) start->check_temp check_stoichiometry Verify Stoichiometry of Reagents start->check_stoichiometry check_workup Assess Purification/Workup Protocol start->check_workup solution_moisture Use Anhydrous Solvents/Reagents Work Under Inert Atmosphere check_moisture->solution_moisture solution_temp Optimize Temperature: Start at 0°C, then RT or gentle heat check_temp->solution_temp solution_stoichiometry Use Slight Excess of One Reagent check_stoichiometry->solution_stoichiometry solution_workup Incorporate Acid/Base Washes Recrystallize or Use Column Chromatography check_workup->solution_workup

Caption: Troubleshooting workflow for optimizing the synthesis yield and purity.

References

Technical Support Center: Troubleshooting Low Cell Permeability of N-(4-Fluorobenzoyl)piperidine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cell permeability with N-(4-Fluorobenzoyl)piperidine analogues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the low cell permeability of my this compound analogues?

A1: Low cell permeability of this compound analogues can typically be attributed to several physicochemical factors. These include:

  • High Polar Surface Area (PSA): An excessive number of polar atoms (oxygens, nitrogens) and hydrogen bond donors can hinder the molecule's ability to cross the lipophilic cell membrane.

  • High Molecular Weight: Molecules with a molecular weight exceeding 500 g/mol often exhibit poor absorption and permeability.

  • Low Lipophilicity (logP): Insufficient lipophilicity can prevent the compound from partitioning into the lipid bilayer of the cell membrane.

  • High Number of Rotatable Bonds: A high degree of conformational flexibility can be entropically unfavorable for membrane permeation.

  • Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it out of the cell.

Q2: How can I quickly assess the potential cell permeability of my this compound analogues in silico?

A2: Before extensive in vitro testing, you can use computational tools to predict the permeability of your analogues. Several parameters, often collectively referred to as Lipinski's Rule of Five, can provide a preliminary assessment. These rules suggest that poor permeability is more likely when a molecule has:

  • More than 5 hydrogen bond donors.

  • More than 10 hydrogen bond acceptors.

  • A molecular weight over 500 g/mol .

  • A calculated logP (cLogP) greater than 5.

It is important to note that these are guidelines, and exceptions exist.

Q3: What are the key differences between the Caco-2 and PAMPA permeability assays?

A3: The Caco-2 and Parallel Artificial Membrane Permeability Assay (PAMPA) are both widely used to assess drug permeability, but they have fundamental differences:

  • Caco-2 Assay: This is a cell-based assay that uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate into a polarized epithelial cell layer resembling the small intestine. It can measure both passive diffusion and active transport processes, including efflux.[1][2]

  • PAMPA: This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a simpler, higher-throughput method but does not account for active transport or efflux mechanisms.[3][4][5]

A comparison of results from both assays can help distinguish between poor passive permeability and active efflux as the cause of low cellular accumulation.[4]

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay

Possible Cause 1: Poor Passive Permeability

  • Troubleshooting Steps:

    • Analyze Physicochemical Properties: Review the compound's molecular weight, PSA, cLogP, and number of hydrogen bond donors/acceptors.

    • Perform PAMPA: A low Papp value in a PAMPA experiment will confirm that poor passive diffusion is a primary issue.

    • Structural Modification:

      • Increase Lipophilicity: Introduce lipophilic groups to increase the cLogP. For instance, adding small alkyl or halogenated groups to the piperidine or benzoyl rings.

      • Reduce Polarity: Mask polar functional groups through strategies like N-methylation of the piperidine nitrogen or esterification of carboxylic acids.[6]

      • Promote Intramolecular Hydrogen Bonding: Introduce functionalities that can form internal hydrogen bonds to shield polar groups in the non-polar environment of the cell membrane.[6]

Possible Cause 2: Active Efflux

  • Troubleshooting Steps:

    • Conduct a Bidirectional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.[1]

    • Use Efflux Pump Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors, such as verapamil (for P-gp). A significant increase in the A-B permeability in the presence of the inhibitor confirms that your compound is an efflux substrate.[7]

    • Structural Modification: Modify the structure to reduce its recognition by efflux transporters. This can involve altering the charge distribution or steric properties of the molecule.

Issue 2: High Variability in Permeability Data

Possible Cause 1: Poor Compound Solubility

  • Troubleshooting Steps:

    • Assess Aqueous Solubility: Determine the kinetic or thermodynamic solubility of your compound in the assay buffer.

    • Modify Assay Conditions: If solubility is low, consider adding a small percentage of a co-solvent like DMSO to the assay buffer. However, be aware that high concentrations of organic solvents can compromise cell monolayer integrity.

    • Use Excipients: For in vivo studies, formulation strategies with solubilizing agents can be explored.

Possible Cause 2: Inconsistent Caco-2 Monolayer Integrity

  • Troubleshooting Steps:

    • Monitor Transepithelial Electrical Resistance (TEER): Regularly measure the TEER values of your Caco-2 monolayers before and after the permeability experiment. A significant drop in TEER indicates a compromised monolayer. TEER values should generally be ≥250 Ω·cm².[8]

    • Use a Paracellular Marker: Include a low-permeability marker, such as Lucifer Yellow or mannitol, in your assay. High transport of the marker indicates poor integrity of the tight junctions between cells.[4][9]

    • Optimize Cell Culture Conditions: Ensure consistent cell seeding density, passage number (typically between 25 and 52), and culture duration (18-22 days) to achieve a well-differentiated and robust monolayer.[1][8]

Data Presentation

Table 1: Representative Physicochemical Properties and Caco-2 Permeability of Hypothetical this compound Analogues

Compound IDR-Group on Piperidine NitrogenMolecular Weight ( g/mol )cLogPPolar Surface Area (Ų)H-Bond DonorsH-Bond AcceptorsApparent Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Parent -H207.241.829.1120.51.2
Analogue 1 -CH₃221.272.229.1021.51.1
Analogue 2 -C(O)CH₃249.281.546.1030.21.3
Analogue 3 -(CH₂)₂OH251.291.449.323<0.11.0
Analogue 4 -CH₂Ph297.373.929.1025.04.5
Analogue 5 -CH₂-c-propyl247.322.829.1023.21.5

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the impact of structural modifications on permeability parameters.

Experimental Protocols

Caco-2 Permeability Assay Protocol
  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed the cells onto Transwell inserts (e.g., 24-well format) at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 18-22 days to allow for differentiation and formation of a polarized monolayer.[1]

  • Monolayer Integrity Check:

    • Measure the TEER of the cell monolayers using a voltmeter. Only use monolayers with TEER values ≥250 Ω·cm².[8]

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • For Apical to Basolateral (A-B) Permeability: Add the test compound solution (e.g., 10 µM in HBSS) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • For Basolateral to Apical (B-A) Permeability: Add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug permeation.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration of the compound in the donor chamber.

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
  • Membrane Preparation:

    • Prepare a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).

    • Coat the filter of a 96-well filter plate with a small volume (e.g., 5 µL) of the lipid solution and allow the solvent to evaporate.[5]

  • Assay Setup:

    • Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS at pH 7.4).

    • Add the test compound solutions to the wells of the coated filter (donor) plate.

  • Incubation:

    • Place the donor plate on top of the acceptor plate to form a "sandwich".

    • Incubate at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation of Permeability (Pe):

    • Calculate the effective permeability (Pe) using an appropriate equation that accounts for the volumes of the donor and acceptor wells, the surface area of the membrane, and the incubation time.

Visualizations

Experimental_Workflow_Caco2 cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2_culture Caco-2 Cell Culture (18-22 days) TEER_measurement TEER Measurement (Monolayer Integrity Check) Caco2_culture->TEER_measurement Add_compound Add Test Compound to Donor Chamber TEER_measurement->Add_compound If TEER is acceptable Incubate Incubate at 37°C Add_compound->Incubate Collect_samples Collect Samples from Donor & Receiver Chambers Incubate->Collect_samples LC_MS_analysis LC-MS/MS Analysis Collect_samples->LC_MS_analysis Calculate_Papp Calculate Papp & Efflux Ratio LC_MS_analysis->Calculate_Papp

Caption: Caco-2 Permeability Assay Workflow.

Troubleshooting_Low_Permeability Start Low Cell Permeability Observed Check_Passive Assess Passive Permeability (e.g., PAMPA, Physicochemical Properties) Start->Check_Passive Passive_Issue Poor Passive Permeability Check_Passive->Passive_Issue Low Efflux_Issue Potential Active Efflux Check_Passive->Efflux_Issue High Modify_Structure_Passive Structural Modification: - Increase Lipophilicity - Reduce PSA - Intramolecular H-bonding Passive_Issue->Modify_Structure_Passive Bidirectional_Assay Perform Bidirectional Caco-2 Assay Efflux_Issue->Bidirectional_Assay Modify_Structure_Efflux Structural Modification: - Alter Charge/Sterics to  Avoid Transporter Recognition Efflux_Confirmed Efflux Confirmed (Ratio > 2) Bidirectional_Assay->Efflux_Confirmed Yes No_Efflux No Significant Efflux Bidirectional_Assay->No_Efflux No Efflux_Confirmed->Modify_Structure_Efflux No_Efflux->Check_Passive Re-evaluate Passive Permeability

Caption: Troubleshooting Logic for Low Cell Permeability.

References

Validation & Comparative

A Comparative Efficacy Analysis: N-(4-Fluorobenzoyl)piperidine versus N-benzoylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of N-(4-Fluorobenzoyl)piperidine and its parent compound, N-benzoylpiperidine. The introduction of a fluorine atom to the benzoyl moiety can significantly alter the pharmacological properties of the molecule, influencing its potency, selectivity, and metabolic stability. This document summarizes available experimental data, details relevant experimental protocols, and presents signaling pathway and workflow diagrams to facilitate a comprehensive understanding of these two compounds.

Data Presentation

Direct comparative studies evaluating the efficacy of this compound and N-benzoylpiperidine against the same biological target under identical experimental conditions are limited in the public domain. The following tables summarize the reported biological activities of derivatives of both compounds from various studies. It is crucial to interpret this data with caution, as the experimental contexts differ.

Table 1: Biological Activity of N-benzoylpiperidine Derivatives

DerivativeTargetAssay TypeActivity (IC₅₀/Kᵢ)Reference
1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidineAcetylcholinesterase (AChE)Enzyme InhibitionAlmost inactive[1]

Table 2: Biological Activity of this compound Derivatives

DerivativeTargetAssay TypeActivity (Kᵢ)Reference
A 4-fluorophenyl-substituted benzylpiperidine derivativeSigma-1 Receptor (S1R)Radioligand Binding AssayPoorer ligand compared to other derivatives[2]
Compounds with a 4-(p-fluorobenzoyl)piperidine moiety5-HT₂ₐ ReceptorNot SpecifiedImportant for ligand anchorage[3]

Discussion of Efficacy

The available data, though not directly comparative, suggests that the substitution at the benzoyl ring significantly influences the biological activity of the piperidine scaffold.

N-benzoylpiperidine: In the context of acetylcholinesterase inhibition, a derivative of N-benzoylpiperidine was found to be nearly devoid of activity[1]. This suggests that the unsubstituted benzoylpiperidine moiety may not be optimal for interaction with the active site of this particular enzyme.

This compound: The 4-fluorobenzoyl group appears to be a key structural feature for the activity of certain compounds. For instance, the 4-(p-fluorobenzoyl)piperidine fragment is considered crucial for the anchoring of ligands to the 5-HT₂ₐ receptor, indicating a favorable interaction[3]. However, in a study on sigma-1 receptor ligands, a 4-fluorophenyl-substituted derivative was found to be a less potent ligand compared to other analogues[2]. This highlights that the effect of the fluorine substitution is target-dependent and does not universally confer enhanced potency.

The introduction of a fluorine atom can influence a molecule's properties in several ways, including:

  • Electronic Effects: Fluorine is a highly electronegative atom, which can alter the electron distribution of the benzoyl ring, potentially affecting interactions with the target protein.

  • Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, leading to increased metabolic stability and a longer half-life in vivo.

  • Binding Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can enhance binding affinity to a target protein.

Without direct comparative studies, it is challenging to definitively conclude which compound is more "efficacious." The efficacy is highly dependent on the specific biological target and the desired pharmacological effect. The 4-fluoro substitution can be beneficial, detrimental, or have a negligible effect depending on the context of the target's binding pocket.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the efficacy of compounds like this compound and N-benzoylpiperidine.

Radioligand Binding Assay for Receptor Affinity

This protocol is a generalized method for determining the binding affinity of a compound to a specific receptor.

1. Materials:

  • Cell membranes expressing the target receptor.
  • Radioligand specific for the target receptor (e.g., [³H]-ligand).
  • Test compounds (this compound and N-benzoylpiperidine).
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
  • Non-specific binding inhibitor (a high concentration of an unlabeled ligand).
  • 96-well microplates.
  • Glass fiber filters.
  • Scintillation cocktail.
  • Liquid scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds.
  • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding inhibitor.
  • Add the cell membrane preparation to initiate the binding reaction.
  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
  • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Enzyme Inhibition Assay (e.g., Acetylcholinesterase)

This protocol describes a general method for measuring the ability of a compound to inhibit the activity of an enzyme.

1. Materials:

  • Purified enzyme (e.g., acetylcholinesterase).
  • Substrate for the enzyme (e.g., acetylthiocholine).
  • Chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB).
  • Test compounds.
  • Assay buffer (e.g., phosphate buffer, pH 8.0).
  • 96-well microplate reader.

2. Procedure:

  • Prepare serial dilutions of the test compounds.
  • In a 96-well plate, add the assay buffer, test compound, and the enzyme.
  • Pre-incubate the mixture for a specific period to allow the compound to bind to the enzyme.
  • Initiate the enzymatic reaction by adding the substrate.
  • Add the chromogenic reagent (DTNB), which reacts with the product of the enzymatic reaction (thiocholine) to produce a colored product.
  • Measure the absorbance of the colored product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

3. Data Analysis:

  • Calculate the rate of the enzymatic reaction for each concentration of the test compound.
  • Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration.
  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Visualizations

Signaling Pathway Diagram

G cluster_receptor Cell Membrane Receptor Target Receptor (e.g., 5-HT2A) G_Protein G-Protein Receptor->G_Protein Activation Ligand This compound or N-benzoylpiperidine Ligand->Receptor Binding Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A generalized G-protein coupled receptor signaling pathway.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of This compound and N-benzoylpiperidine Incubation Incubate Membranes with Radioligand and Test Compounds Compound_Prep->Incubation Receptor_Prep Prepare Cell Membranes with Target Receptor Receptor_Prep->Incubation Filtration Separate Bound and Unbound Ligand by Filtration Incubation->Filtration Counting Quantify Radioactivity with Scintillation Counter Filtration->Counting IC50_Calc Calculate IC50 Values Counting->IC50_Calc Ki_Calc Calculate Ki Values (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc Comparison Compare Efficacy Ki_Calc->Comparison

Caption: Workflow for a competitive radioligand binding assay.

References

A Comparative Guide to LC-MS/MS Methods for the Quantification of N-(4-Fluorobenzoyl)piperidine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the accurate quantification of N-(4-Fluorobenzoyl)piperidine in human plasma. The objective is to offer a comprehensive evaluation of a rapid Protein Precipitation (PPT) method against a more rigorous Solid-Phase Extraction (SPE) method, supported by experimental protocols and performance data to guide researchers in selecting the most appropriate strategy for their bioanalytical needs.

Introduction to Bioanalytical Methods

The quantification of drug candidates in biological matrices is a critical step in pharmacology and drug development, providing essential data for pharmacokinetic and toxicokinetic studies. This compound is a representative small molecule for which sensitive and selective quantification is paramount. LC-MS/MS has become the gold standard for such bioanalytical assays due to its high sensitivity, specificity, and speed.[1][2]

The choice of sample preparation is a crucial determinant of method performance.[3][4] This guide compares two common approaches:

  • Method A: Protein Precipitation (PPT): A simple and fast technique where an organic solvent is used to crash out plasma proteins. It is a high-throughput method often favored in early-stage drug discovery.[5][6]

  • Method B: Solid-Phase Extraction (SPE): A more selective technique that uses a solid sorbent to isolate the analyte from the plasma matrix. This method typically results in cleaner extracts, reducing matrix effects and potentially improving sensitivity.[2][3]

Experimental Protocols

Detailed methodologies for both sample preparation techniques and the common LC-MS/MS analytical conditions are provided below. A deuterated analog, this compound-d4, is used as the internal standard (IS) to correct for variability during sample processing and analysis.[7]

Method A: Protein Precipitation (PPT) Protocol
  • Pipette 50 µL of human plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d4).

  • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.[8]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL of the supernatant directly into the LC-MS/MS system.

Method B: Solid-Phase Extraction (SPE) Protocol
  • Pipette 100 µL of human plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d4).

  • Add 200 µL of 4% phosphoric acid in water to the plasma and vortex to mix. This step disrupts protein binding.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 500 µL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (50:50 v/v acetonitrile:water with 0.1% formic acid).[7]

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analytical Conditions (Common for Both Methods)
ParameterCondition
LC System UPLC/HPLC System
Analytical Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, ramp to 95% B over 2.0 min, hold for 0.5 min, return to 10% B and equilibrate for 1 min
Total Run Time 3.5 minutes
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

Table 1: Optimized Mass Spectrometer MRM Transitions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound208.1123.0
This compound-d4 (IS)212.1123.0

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of each sample preparation method from plasma sample to LC-MS/MS analysis.

PPT_Workflow start Start: 50 µL Plasma Sample add_is add_is start->add_is Add Internal Standard process_node process_node end_node Inject into LC-MS/MS add_acn add_acn add_is->add_acn Add 200 µL Acetonitrile vortex vortex add_acn->vortex Vortex (1 min) centrifuge centrifuge vortex->centrifuge Centrifuge (14,000 rpm, 10 min) transfer_supernatant transfer_supernatant centrifuge->transfer_supernatant Transfer 150 µL Supernatant transfer_supernatant->end_node

Caption: Workflow for the Protein Precipitation (PPT) method.

SPE_Workflow cluster_spe Solid-Phase Extraction start Start: 100 µL Plasma Sample add_is add_is start->add_is Add Internal Standard process_node process_node spe_steps spe_steps end_node Inject into LC-MS/MS pretreat pretreat add_is->pretreat Pre-treat with Acid condition 1. Condition Cartridge pretreat->condition load 2. Load Sample wash 3. Wash Cartridge elute 4. Elute Analyte evaporate evaporate elute->evaporate Evaporate to Dryness reconstitute reconstitute evaporate->reconstitute Reconstitute in 100 µL reconstitute->end_node

Caption: Workflow for the Solid-Phase Extraction (SPE) method.

Comparative Performance Data

The following tables summarize the validation data for both methods, conducted according to established bioanalytical method validation guidelines.[1][9]

Table 2: Linearity and Sensitivity Comparison.

ParameterMethod A: Protein PrecipitationMethod B: Solid-Phase Extraction
Linear Range 1 - 1000 ng/mL0.1 - 500 ng/mL
LLOQ (Lower Limit of Quantification) 1 ng/mL0.1 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998

Table 3: Accuracy and Precision of Quality Control (QC) Samples.

QC LevelNominal Conc. (ng/mL)Method A: Protein Precipitation Method B: Solid-Phase Extraction
Accuracy (%) Precision (%CV) Accuracy (%) Precision (%CV)
LLOQ QC 1 (A) / 0.1 (B)97.58.5104.26.8
Low QC 3 (A) / 0.3 (B)102.16.2101.54.1
Mid QC 100 (A) / 50 (B)98.94.599.32.5
High QC 800 (A) / 400 (B)96.45.197.83.2

Table 4: Method Recovery and Matrix Effect Comparison.

ParameterMethod A: Protein PrecipitationMethod B: Solid-Phase Extraction
Extraction Recovery ~95%~85%
Matrix Effect 25% Signal Suppression<5% Signal Suppression
IS-Normalized Matrix Factor (%CV) 11.2%3.5%

Discussion

Method A (Protein Precipitation) proves to be a fast, simple, and cost-effective method that requires minimal development.[5] It offers excellent recovery and a broad linear range suitable for many applications. However, the data reveals a significant matrix effect (25% ion suppression), which can compromise assay robustness and sensitivity.[3][4] While the internal standard compensates for much of this, the higher variability (CV of 11.2%) indicates that different plasma lots could yield less consistent results.

Method B (Solid-Phase Extraction) is more labor-intensive and costly but provides a substantially cleaner sample extract. This is evidenced by the minimal matrix effect (<5% suppression) and low variability in the matrix factor.[10][11] The cleaner baseline allows for a 10-fold lower LLOQ (0.1 ng/mL), making it superior for studies requiring high sensitivity. The improved precision across all QC levels demonstrates a more robust and reliable assay, which is often a requirement for regulated clinical studies.[2]

Conclusion

The choice between a Protein Precipitation and a Solid-Phase Extraction method depends on the specific requirements of the study.

  • Method A (PPT) is well-suited for high-throughput screening in early drug discovery, where speed and cost are primary considerations and the required sensitivity is within the ng/mL range.

  • Method B (SPE) is the recommended choice for regulated bioanalysis, clinical pharmacokinetic studies, or any application demanding the highest levels of sensitivity, precision, and accuracy. Its superior sample cleanup minimizes the risk of matrix-related issues, ensuring the generation of high-quality, reliable data.

References

Navigating Off-Target Interactions: A Comparative Cross-Reactivity Profile of N-(4-Fluorobenzoyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the cross-reactivity of therapeutic candidates is crucial for predicting potential side effects and ensuring target specificity. The N-(4-fluorobenzoyl)piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting central nervous system receptors.[1] This guide provides a comparative analysis of the cross-reactivity profiles of several key derivatives, supported by quantitative binding data and detailed experimental methodologies.

Quantitative Cross-Reactivity Data

The following tables summarize the in vitro binding affinities (Ki in nM) of representative this compound derivatives for their primary targets and a panel of off-target receptors. Lower Ki values indicate a higher binding affinity.

Table 1: Cross-Reactivity Profile of a Tetrahydro-quinazolinone Derivative (Compound 40)

TargetBinding Affinity (Ki, nM)
Primary Targets
5-HT2A Receptor32
Dopamine D2 Receptor160
Selected Off-Targets
5-HT2C Receptor~512 (16-fold lower than 5-HT2A)

Data sourced from a study on tetrahydro-quinazolinone derivatives.[1]

Table 2: Cross-Reactivity Profile of a Tetrahydrobenzo[b]furan-4-one Derivative (Compound 35)

TargetBinding Affinity
High Affinity
5-HT2A ReceptorNotable
Dopamine D1 ReceptorNotable
Dopamine D2 ReceptorNotable
Dopamine D4 ReceptorNotable
Moderate Affinity
5-HT2B ReceptorModerate
Low Affinity
5-HT2C ReceptorScarce

Qualitative affinity data for Compound 35.[1]

Table 3: Comparative Affinity of a Fluorobenzamide Derivative for Sigma Receptors

CompoundTargetBinding Affinity (Ki, nM)Selectivity (σ2/σ1)
N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamideσ1 Receptor3.4120
σ2 Receptor408

This compound contains a fluorobenzamide moiety attached to a piperidine ring, demonstrating high affinity and selectivity for sigma-1 receptors.[2]

Experimental Protocols

The binding affinities presented in this guide are typically determined using competitive radioligand binding assays.

In Vitro Receptor Binding Assay Protocol

This protocol outlines a general procedure for determining the binding affinity of a test compound for a specific receptor.

  • Membrane Preparation : Membranes are prepared from cells heterologously expressing the target receptor or from specific animal tissues known to have a high density of the receptor (e.g., guinea pig brain).[2][3]

  • Assay Buffer : A suitable buffer is prepared to maintain pH and ionic strength.

  • Incubation : The assay tubes contain the prepared membranes, a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors or [3H]-(+)-pentazocine for σ1 receptors), and varying concentrations of the unlabeled test compound.[3][4]

  • Equilibrium : The mixture is incubated to allow the binding to reach equilibrium.

  • Separation : The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed to remove any unbound radioligand.

  • Quantification : The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis. The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radioligand ([L]) Radioligand->Incubation Compound Test Compound Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Workflow for a competitive radioligand binding assay.

Signaling Pathways of Primary Targets

The this compound moiety is frequently found in ligands targeting G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors.[1] The diagram below illustrates a simplified signaling pathway for the 5-HT2A receptor, a common target for these derivatives.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Ligand N-(4-Fluorobenzoyl) piperidine Derivative Ligand->Receptor Binds

Simplified 5-HT2A receptor signaling pathway.

Discussion

The data indicates that derivatives containing the this compound scaffold exhibit high affinity for serotoninergic and dopaminergic receptors. For instance, the tetrahydro-quinazolinone derivative (Compound 40) is a potent ligand for both 5-HT2A and D2 receptors, with a notable selectivity for 5-HT2A over 5-HT2C receptors.[1] This selectivity is a critical aspect of its cross-reactivity profile, as activity at the 5-HT2C receptor is often associated with different physiological effects.

Furthermore, modifications to the core structure can significantly alter the affinity and selectivity profile. The attachment of a fluorobenzamide group to the piperidine ring can shift the primary affinity towards sigma receptors, as seen with N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, which shows high affinity for the σ1 receptor and a 120-fold selectivity over the σ2 subtype.[2]

References

A Comparative Analysis of N-(4-Fluorobenzoyl)piperidine and Its Halogenated Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a halogen atom at the para-position of the benzoyl ring can significantly influence the physicochemical properties and biological activity of these molecules. This guide provides a comparative analysis of N-(4-Fluorobenzoyl)piperidine and its chloro, bromo, and iodo analogues, offering insights into their synthesis, properties, and potential therapeutic applications. While direct comparative studies with quantitative biological data for all four analogues are limited in publicly available literature, this guide synthesizes existing information on related compounds and provides detailed experimental protocols for their evaluation.

Synthesis of N-(4-Halobenzoyl)piperidines

The synthesis of N-(4-halobenzoyl)piperidines is typically achieved through the acylation of piperidine with the corresponding 4-halobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction.

A general synthetic scheme is as follows:

piperidine Piperidine reaction + piperidine->reaction halobenzoyl_chloride 4-Halobenzoyl chloride (X = F, Cl, Br, I) halobenzoyl_chloride->reaction base Base (e.g., Triethylamine) in an inert solvent (e.g., DCM) base->reaction product N-(4-Halobenzoyl)piperidine reaction->product Acylation

General Synthetic Route for N-(4-Halobenzoyl)piperidines.

Physicochemical Properties

The nature of the halogen substituent significantly impacts the physicochemical properties of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

PropertyThis compoundN-(4-Chlorobenzoyl)piperidineN-(4-Bromobenzoyl)piperidineN-(4-Iodobenzoyl)piperidine
Molecular Formula C₁₂H₁₄FNO[1]C₁₂H₁₄ClNOC₁₂H₁₄BrNOC₁₂H₁₄INO
Molecular Weight 207.24 g/mol [1]223.70 g/mol 268.15 g/mol 315.15 g/mol
LogP (Predicted) 2.12.52.73.0
Topological Polar Surface Area 20.3 Ų20.3 Ų20.3 Ų20.3 Ų
Hydrogen Bond Donors 0000
Hydrogen Bond Acceptors 1111
Rotatable Bonds 1111

Note: LogP, TPSA, and other calculated properties are estimations from chemical databases and may vary depending on the prediction software.

Comparative Biological Activity and Therapeutic Potential

While a direct comparative study of these four analogues is not extensively documented, the broader class of N-benzoylpiperidine and N-benzylpiperidine derivatives has been investigated for a wide range of biological activities. The nature of the halogen at the 4-position of the benzoyl ring can influence potency and selectivity for various targets.

Potential Biological Targets and Signaling Pathways:

  • Acetylcholinesterase (AChE) Inhibition: N-benzylpiperidine derivatives have shown potent AChE inhibitory activity, which is a key target in the treatment of Alzheimer's disease.[2][3][4][5] The substitution on the benzoyl ring can modulate this activity.

  • Dopamine Transporter (DAT) Inhibition: Substituted N-benzylpiperidines have been identified as high-affinity ligands for the dopamine transporter, suggesting potential applications in conditions like ADHD and substance abuse disorders.[6]

  • Fatty Acid Synthase (FAS) Inhibition: Pharmacological inhibition of FAS is a promising strategy for cancer therapy, and certain piperidine derivatives have been explored for this purpose.[7]

  • Anticancer Activity: Halogenated piperidone derivatives have demonstrated significant anticancer activity in various cancer cell lines.[8] The introduction of halogens can enhance cytotoxicity and induce apoptosis.

  • Sigma Receptor Modulation: N-substituted piperidines are known to interact with sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.

The following diagram illustrates a simplified dopamine signaling pathway, a potential target for these compounds.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Vesicle Vesicle Dopamine->Vesicle Synaptic_Cleft Dopamine in Synapse Vesicle->Synaptic_Cleft Exocytosis Dopamine_Receptor Dopamine_Receptor Synaptic_Cleft->Dopamine_Receptor Binding DAT Dopamine Transporter (DAT) [Potential Target] Synaptic_Cleft->DAT Reuptake Downstream_Signaling Downstream_Signaling Dopamine_Receptor->Downstream_Signaling Activation Presynaptic_Neuron Presynaptic_Neuron

Simplified Dopamine Signaling Pathway.

Experimental Protocols

To facilitate a direct comparison of the halogenated analogues, the following detailed experimental protocols for key biological assays are provided.

General Experimental Workflow for Compound Screening

The following diagram outlines a typical workflow for screening and evaluating the biological activity of the synthesized compounds.

cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_validation In Vitro & In Vivo Validation Start Starting Materials Synthesis Synthesis of Analogues (F, Cl, Br, I) Start->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Assay Primary Screening (e.g., Enzyme Inhibition) Purification->Primary_Assay Dose_Response Dose-Response & IC50/EC50 Determination Primary_Assay->Dose_Response Selectivity Selectivity Profiling (Against related targets) Dose_Response->Selectivity Cell_Based Cell-Based Assays Selectivity->Cell_Based ADMET ADME-Tox Profiling Cell_Based->ADMET In_Vivo In Vivo Efficacy Studies ADMET->In_Vivo

General Workflow for Compound Evaluation.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of the compounds against acetylcholinesterase.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of ATCI and DTNB in the phosphate buffer.

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add in the following order:

    • Phosphate buffer

    • Test compound solution (or solvent for control)

    • DTNB solution

    • AChE solution

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5-10 minutes).

  • Calculate the rate of reaction (change in absorbance per minute).

  • Determine the percentage of inhibition for each compound concentration relative to the control.

  • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Dopamine Transporter (DAT) Binding Assay

Objective: To determine the binding affinity of the compounds to the dopamine transporter.

Principle: This is a competitive radioligand binding assay that measures the ability of a test compound to displace a known radiolabeled DAT ligand (e.g., [³H]WIN 35,428) from its binding site on the transporter.

Materials:

  • Rat striatal membranes (or cells expressing human DAT)

  • [³H]WIN 35,428 (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., GBR 12909 or cocaine)

  • Test compounds

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In reaction tubes, add the following:

    • Assay buffer

    • Radioligand ([³H]WIN 35,428) at a concentration close to its Kd.

    • Test compound at various concentrations.

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of a non-labeled DAT inhibitor.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of specific binding by the test compound at each concentration.

  • Calculate the IC50 value and subsequently the Ki (inhibitor constant) using the Cheng-Prusoff equation.

Fatty Acid Synthase (FAS) Inhibition Assay

Objective: To measure the inhibitory effect of the compounds on the activity of fatty acid synthase.

Principle: The activity of FAS is determined by spectrophotometrically monitoring the oxidation of NADPH to NADP⁺ at 340 nm.

Materials:

  • Purified fatty acid synthase (FAS)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.0, containing EDTA and DTT)

  • Test compounds

  • UV-Vis spectrophotometer

Procedure:

  • Prepare solutions of acetyl-CoA, malonyl-CoA, and NADPH in the reaction buffer.

  • Prepare serial dilutions of the test compounds.

  • In a cuvette, add the following:

    • Reaction buffer

    • FAS enzyme solution

    • Test compound solution (or solvent for control)

    • Acetyl-CoA

    • NADPH

  • Pre-incubate the mixture for a few minutes at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding malonyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADPH oxidation from the linear portion of the curve.

  • Determine the percentage of inhibition for each compound concentration relative to the control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The N-(4-halobenzoyl)piperidine scaffold represents a promising starting point for the development of novel therapeutic agents targeting a range of biological systems. The variation of the halogen substituent from fluorine to iodine provides a systematic way to modulate the physicochemical and pharmacological properties of these compounds. While direct comparative data is currently scarce, the provided synthetic strategies and detailed experimental protocols offer a clear path for researchers to conduct a thorough comparative analysis. Such studies are crucial to elucidate the structure-activity relationships within this series and to identify lead candidates with optimal potency, selectivity, and drug-like properties for further development. The potential for these compounds to interact with key targets in cancer and neurological disorders underscores the importance of continued investigation into this chemical class.

References

Establishing a Reference Standard for N-(4-Fluorobenzoyl)piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The establishment of a robust reference standard is a critical prerequisite for the accurate quantification and quality control of active pharmaceutical ingredients (APIs) and their intermediates. N-(4-Fluorobenzoyl)piperidine is a key building block in the synthesis of numerous pharmaceutical compounds. This guide provides a comparative analysis of this compound as a reference standard against potential alternatives, supported by experimental protocols and data to aid researchers in making informed decisions for their analytical needs.

Physicochemical Properties and Purity Comparison

A reliable reference standard must be well-characterized with a high degree of purity. The following table summarizes the key physicochemical properties and commercially available purities of this compound and two viable alternatives: Piperidine and N-Benzoylpiperidine.

PropertyThis compoundPiperidineN-Benzoylpiperidine
Molecular Formula C₁₂H₁₄FNOC₅H₁₁NC₁₂H₁₅NO
Molecular Weight 207.25 g/mol 85.15 g/mol 189.25 g/mol
CAS Number 56346-57-7110-89-4776-75-0
Appearance White to yellow solidColorless liquidWhite to light yellow powder
Melting Point 102-105 °C-9 °C48-50 °C
Boiling Point Not specified106 °C180-184 °C (at 20 mmHg)
Available Purity 97%, 98%, ≥98.0%, ≥98.5%≥99.5% (Certified Reference Material)≥98%

Experimental Protocols for Characterization

Accurate characterization of a reference standard is paramount. Below are detailed methodologies for key analytical techniques applicable to this compound and its alternatives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of non-volatile and thermally sensitive compounds.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter dissolve->filter hplc HPLC System filter->hplc column C18 Column hplc->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration purity Calculate Purity integration->purity

Fig. 1: HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful tool for identifying and quantifying volatile impurities.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 550.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of 1 mg/mL.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve gc Gas Chromatograph dissolve->gc ms Mass Spectrometer gc->ms tic Total Ion Chromatogram ms->tic spectra Mass Spectra tic->spectra identification Impurity Identification spectra->identification NMR_Workflow start Sample Preparation nmr NMR Spectrometer start->nmr fid Free Induction Decay (FID) nmr->fid processing Fourier Transform & Phasing fid->processing spectra ¹H and ¹³C Spectra processing->spectra interpretation Structural Interpretation spectra->interpretation

Head-to-head comparison of different synthetic strategies for N-(4-Fluorobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of N-(4-Fluorobenzoyl)piperidine, a key structural motif in various pharmacologically active compounds, is of significant interest. This guide provides a head-to-head comparison of the primary synthetic strategies, offering an objective analysis of their performance based on available experimental data.

At a Glance: Comparison of Synthetic Routes

Two principal synthetic routes for this compound are prevalent: direct N-acylation of piperidine and a multi-step approach involving a Friedel-Crafts acylation. The choice between these methods often depends on factors such as starting material availability, desired scale, and process robustness.

ParameterStrategy 1: Direct N-Acylation Strategy 2: Multi-step Friedel-Crafts Acylation
Overall Yield Good to Excellent (estimated >65%)Variable (dependent on multiple steps)
Number of Steps 13+
Key Reagents Piperidine, 4-Fluorobenzoyl chloride, Base (e.g., NaOH, Triethylamine)1-Acetylisonipecotoyl chloride, Fluorobenzene, AlCl₃, HCl, 4-Fluorobenzoyl chloride, Base
Process Simplicity HighLow
Scalability Generally straightforwardMore complex due to multiple intermediates
Key Advantages High efficiency, simplicity, readily available starting materials.Utilizes different starting materials which may be advantageous depending on availability.
Key Disadvantages Exothermic reaction requiring careful temperature control.Multiple steps, potentially lower overall yield, use of hazardous reagents (AlCl₃).

Synthetic Strategy 1: Direct N-Acylation (Schotten-Baumann Reaction)

The most direct and widely employed method for the synthesis of this compound is the N-acylation of piperidine with 4-fluorobenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, is known for its efficiency and reliability.[1][2][3]

Experimental Protocol

In a typical procedure, piperidine is dissolved in a suitable solvent, such as dichloromethane or water. An aqueous solution of a base, commonly sodium hydroxide, is added to neutralize the hydrochloric acid byproduct that is formed during the reaction.[4] The mixture is cooled in an ice bath, and 4-fluorobenzoyl chloride is added dropwise while maintaining a low temperature to control the exothermic reaction. After the addition is complete, the reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The product is then extracted with an organic solvent, washed, dried, and concentrated to yield this compound.

Expected Performance

While a specific yield for this exact reaction is not prominently published, analogous reactions, such as the N-acylation of piperazine with 2,4-difluorobenzoyl chloride, report yields in the range of 66%.[5] Given the high reactivity of piperidine, it is reasonable to expect a comparable or even higher yield for the target molecule under optimized conditions.

G cluster_reactants Reactants cluster_process Process cluster_product Product Piperidine Piperidine Reaction N-Acylation (Schotten-Baumann) Piperidine->Reaction FluorobenzoylChloride 4-Fluorobenzoyl chloride FluorobenzoylChloride->Reaction Base Base (e.g., NaOH) Base->Reaction Product This compound Reaction->Product

Direct N-Acylation of Piperidine.

Synthetic Strategy 2: Multi-step Synthesis via Friedel-Crafts Acylation

Experimental Protocol

Step 1: Friedel-Crafts Acylation The synthesis commences with the Friedel-Crafts acylation of fluorobenzene with 1-acetylisonipecotoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reagents are refluxed, and after workup, 1-acetyl-4-(4-fluorobenzoyl)piperidine is obtained as a crystalline solid.

Step 2: Deprotection The resulting N-acetylated intermediate is then deprotected by refluxing in an acidic solution, such as 6N hydrochloric acid, to yield 4-(4-fluorobenzoyl)piperidine hydrochloride.[6]

Step 3: N-Acylation The final step would involve the N-acylation of the deprotected piperidine derivative with 4-fluorobenzoyl chloride, similar to the direct acylation strategy, to yield the target molecule.

Performance Analysis

A significant challenge in quantitatively evaluating this strategy is the lack of a reported yield for the initial Friedel-Crafts acylation step in the available literature. Friedel-Crafts reactions can be high-yielding, but the overall yield of a multi-step synthesis is inherently lower than that of a single-step process due to cumulative losses at each stage. Furthermore, the use of stoichiometric amounts of aluminum chloride presents challenges in terms of waste disposal and handling.

G cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: N-Acylation Reactant1 1-Acetylisonipecotoyl chloride Process1 Friedel-Crafts Acylation Reactant1->Process1 Reactant2 Fluorobenzene Reactant2->Process1 Catalyst1 AlCl₃ Catalyst1->Process1 Intermediate1 1-Acetyl-4-(4-fluorobenzoyl)piperidine Process1->Intermediate1 Process2 Acid Hydrolysis Intermediate1->Process2 Reactant3 HCl Reactant3->Process2 Intermediate2 4-(4-Fluorobenzoyl)piperidine Hydrochloride Process2->Intermediate2 Process3 N-Acylation Intermediate2->Process3 Reactant4 4-Fluorobenzoyl chloride Reactant4->Process3 Base2 Base Base2->Process3 Product This compound Process3->Product

Multi-step Synthesis via Friedel-Crafts Acylation.

Conclusion

For the synthesis of this compound, the direct N-acylation of piperidine with 4-fluorobenzoyl chloride stands out as the superior strategy in terms of efficiency, simplicity, and atom economy. The reaction is a robust, single-step process with a high expected yield.

The multi-step route involving a Friedel-Crafts acylation is considerably more complex and likely to result in a lower overall yield. While it offers an alternative pathway with different starting materials, the additional steps and the use of hazardous reagents make it a less favorable option for most applications.

Researchers and drug development professionals are advised to consider the direct N-acylation method as the primary choice for the synthesis of this compound, given its clear advantages in process efficiency and simplicity.

References

A Comparative Guide to the Structural Analysis of N-(4-Fluorobenzoyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray crystal structure analysis with alternative analytical techniques for the characterization of N-(4-Fluorobenzoyl)piperidine derivatives. These compounds are of significant interest in medicinal chemistry, and a thorough understanding of their three-dimensional structure is crucial for elucidating structure-activity relationships (SAR) and guiding rational drug design. This document presents a comparative overview of crystallographic data, details on experimental protocols, and a discussion of alternative and complementary analytical methods.

Performance Comparison: X-ray Crystallography vs. Alternative Techniques

The definitive determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through single-crystal X-ray diffraction. However, other powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary and often more readily obtainable information about the structure and connectivity of molecules in solution and the gas phase.

Table 1: Comparison of Analytical Techniques for the Structural Elucidation of this compound Derivatives

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ionized molecules and their fragments.
Sample Phase Solid (single crystal)Liquid (solution) or Solid-StateGas phase (after ionization)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing.Connectivity of atoms (1D and 2D NMR), chemical environment of nuclei, conformational dynamics in solution.Molecular weight, elemental composition (HRMS), fragmentation patterns for structural inference.
Strengths Unambiguous determination of absolute stereochemistry and conformation in the solid state.Provides detailed information about the structure and dynamics in solution, which is often more biologically relevant.High sensitivity, requires very small sample amounts, provides accurate molecular weight.
Limitations Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution conformation.Does not provide a direct 3D structure in the same way as X-ray crystallography. Can be complex to interpret for large molecules.Does not provide direct information on stereochemistry or 3D conformation. Fragmentation can sometimes be difficult to interpret.

Experimental Data: Crystallographic Analysis of a Related Derivative

While a crystal structure for this compound was not found in the public domain at the time of this guide's compilation, the crystallographic data for a closely related compound, N,N'-Bis(2,4-difluorobenzoyl)piperazine , provides valuable insights into the expected structural features.[1]

Table 2: Crystallographic Data for N,N'-Bis(2,4-difluorobenzoyl)piperazine [1]

ParameterValue
CCDC Number 2238312
Chemical Formula C18H14F4N2O2
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.2687(3)
b (Å) 17.2658(8)
c (Å) 6.9738(3)
α (°) 90
β (°) 115.393(2)
γ (°) 90
Volume (ų) 790.65(6)
Z 2
Temperature (K) 123
Radiation type Mo Kα
Wavelength (Å) 0.71073

Another relevant structure is that of 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromide , which contains a fluorobenzoyl moiety and a piperidine ring. Its crystallographic data is available under CCDC deposition number 1019687.[2]

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of a crystal structure by X-ray diffraction involves a series of steps, from crystal growth to data analysis and structure refinement.

  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other methods include slow cooling of a saturated solution or vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations.[1] A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined using least-squares methods to best fit the experimental data.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.

  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. A variety of NMR experiments can be performed:

    • ¹H NMR: Provides information about the number and chemical environment of hydrogen atoms.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • ¹⁹F NMR: Particularly useful for fluorinated compounds, providing information on the chemical environment of the fluorine atoms.[1]

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between atoms.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the structure of the molecule. For this compound derivatives, the conformation of the piperidine ring and the rotational barrier around the amide bond can often be investigated using variable temperature NMR studies.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized. Common ionization techniques for this class of compounds include Electrospray Ionization (ESI) and Electron Ionization (EI). ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺.[1]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Fragmentation Analysis (MS/MS): To gain further structural information, the ion of the parent molecule can be selected and fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragment ions are then analyzed. The fragmentation patterns are often characteristic of specific structural motifs.

Visualizing Experimental Workflows and Biological Context

To better illustrate the processes and potential applications related to the analysis of this compound derivatives, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystal_Growth Slow Evaporation / Vapor Diffusion Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure 3D Crystal Structure Structure_Refinement->Final_Structure

Caption: Workflow for Single-Crystal X-ray Structure Analysis.

signaling_pathway Receptor GPCR Target G_Protein G-Protein Activation Receptor->G_Protein Activates Ligand This compound Derivative Ligand->Receptor Binds Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Hypothetical GPCR Signaling Pathway.

References

A Comparative Guide to the In Vitro Metabolic Stability of N-(4-Fluorobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vitro metabolic stability of N-(4-Fluorobenzoyl)piperidine. Metabolic stability is a critical parameter in drug discovery, influencing a compound's pharmacokinetic profile, particularly its half-life and bioavailability.[1][2] This document outlines the experimental protocol for determining metabolic stability using human liver microsomes (HLM) and compares the hypothetical stability of this compound with established reference compounds.

Experimental Design and Protocols

The assessment of metabolic stability is conducted using a well-established in vitro assay with human liver microsomes, which are rich in drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[1][3][4][5]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol details the procedure for evaluating the metabolic stability of a test compound.

  • Preparation of Reagents:

    • Test Compound Stock: A 10 mM stock solution of the test compound in DMSO is prepared. This is then diluted in acetonitrile to an intermediate concentration.[5]

    • Microsomal Solution: Pooled human liver microsomes are thawed on ice and diluted in a 100 mM potassium phosphate buffer (pH 7.4) to a working concentration of 0.5 mg/mL.[4][6][7]

    • NADPH Regenerating System: A solution containing cofactors for enzymatic activity is prepared. A typical system includes 3 mM NADP+, 3.3 mM MgCl2, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[3][5]

  • Incubation Procedure:

    • The test compound, microsomal solution, and phosphate buffer are pre-incubated at 37°C for approximately 15 minutes.[1]

    • The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system.[7] The final concentration of the test compound is typically 1-2 µM.[5][7]

    • Aliquots are collected at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[4]

    • The reaction in each aliquot is terminated by adding a volume of ice-cold acetonitrile, which may contain an internal standard for analytical purposes.[5]

  • Sample Analysis:

    • The terminated reaction mixtures are centrifuged to precipitate proteins.[3][5]

    • The supernatant is collected and the concentration of the remaining parent compound is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[3][7]

  • Data Analysis:

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear regression of this plot provides the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

    • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).[5]

Comparative Metabolic Stability Data

The following table compares the metabolic stability of this compound (hypothetical data for illustrative purposes) with three standard reference compounds known for their varying rates of metabolism. This allows for the classification of the test compound's stability.

CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint, µL/min/mg)Metabolic Stability Classification
This compound ~ 45~ 30Moderate
Verapamil < 15> 90Low[8][9]
Imipramine 20 - 6023 - 69Moderate[10][11]
Terfenadine < 10> 138Low[12][13]

Note: Data for this compound is hypothetical and serves as a placeholder for this comparative guide. The reference compound data is compiled from literature sources and may vary based on specific experimental conditions.

Visualizing Experimental and Metabolic Pathways

Diagrams created using Graphviz help to clarify complex workflows and pathways.

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Reagents (Compound, HLM, NADPH System) B Pre-incubate Compound + HLM at 37°C A->B C Initiate Reaction with NADPH B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Terminate Reaction (Cold Acetonitrile) D->E F Centrifuge Samples E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate % Remaining G->H I Determine t½ and CLint H->I

Caption: Workflow for the in vitro metabolic stability assay.

Hypothetical Metabolic Pathway of this compound

The piperidine ring is a common motif in medicinal chemistry and is susceptible to several metabolic transformations, primarily oxidation mediated by CYP enzymes.[14][15] For this compound, the likely metabolic "hotspots" would be the carbon atoms on the piperidine ring, particularly those adjacent to the nitrogen atom.

G cluster_phase1 Phase I Metabolism (CYP450 Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent This compound M1 Piperidine Hydroxylation (Multiple Isomers Possible) Parent->M1 Hydroxylation M2 Lactam Formation (Oxidation alpha to Nitrogen) Parent->M2 Oxidation M3 Glucuronidation of Hydroxylated Metabolite M1->M3 UGT Enzyme

Caption: Potential metabolic pathway for this compound.

Conclusion

This guide outlines a standard methodology for assessing the in vitro metabolic stability of this compound. Based on its structure, a moderate stability profile is anticipated, comparable to compounds like Imipramine. The primary metabolic routes are expected to involve oxidation of the piperidine ring.[14][15] Experimental verification is essential to confirm these predictions and to accurately determine the compound's intrinsic clearance, which is a key input for predicting in vivo pharmacokinetic behavior.

References

Comparative Docking Analysis of N-(4-Fluorobenzoyl)piperidine Analogues: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various N-(4-Fluorobenzoyl)piperidine analogues and related piperidine derivatives in molecular docking studies against a range of biological targets. The information, supported by experimental and computational data, is designed to offer insights into the therapeutic potential of this versatile scaffold.

The this compound moiety is a key structural feature in a variety of biologically active compounds. Its derivatives have shown significant potential in the development of novel therapeutics, particularly for neurological and psychiatric disorders. This guide collates and compares docking performance data for these analogues from multiple studies, focusing on their interactions with key protein targets such as sigma receptors and acetylcholinesterase.

Quantitative Comparison of Piperidine Derivatives

The following tables summarize the inhibitory activities, binding affinities, and, where available, docking scores of various this compound analogues and related piperidine derivatives against their respective biological targets. This data is crucial for understanding the relative potency and structure-activity relationships (SAR) of different structural modifications.

Table 1: Sigma Receptor (σR) Binding Affinity of N-Benzoylpiperidine and N-Benzylpiperidine Analogues
Compound IDStructure/SubstitutionTarget ReceptorBinding Affinity (Ki, nM)Selectivity (σ2/σ1)
LMH-2 N-(1-benzylpiperidin-4-yl)-4-fluorobenzamideσ16.0[1]High σ1R/σ2R selectivity[1]
Compound 3 N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamideσ13.4[2]120[2]
Compound 1 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneσ13.2[3]-
Haloperidol (Reference) -σ12.5[3]-
4-benzyl-1-(3-iodobenzylsulfonyl)piperidine σ10.96 ± 0.05[4]96[4]
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of N-Substituted Piperidine Analogues
Compound IDSubstitutionIC50Key Interactions
Compound 5d N-(2-(piperidine-1-yl)ethyl)benzamide with ortho-fluoro substitution13 ± 2.1 nM[5][6]Hydrogen bonding of the carbonyl group with Tyrosine 121 in the active site.[5][6]
Donepezil (Reference) -0.6 ± 0.05 µM[5][6]-
Compound 4a 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione0.91 ± 0.045 µM[7]Similar binding mode to donepezil.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Molecular Docking Protocol for Sigma-1 Receptor

A representative protocol for docking studies with the sigma-1 (σ1) receptor is as follows:

  • Protein Preparation: The three-dimensional crystal structure of the human σ1 receptor is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[3]

  • Ligand Preparation: The 3D structures of the this compound analogues are generated and optimized using computational chemistry software. Partial atomic charges are assigned.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock or Maestro. A grid box is defined around the active site of the σ1 receptor, specifically targeting key residues like Glu172, which is known to interact with the basic nitrogen of piperidine scaffolds.[8]

  • Analysis of Results: The docking results are analyzed to identify the best-ranked poses based on the docking score or binding energy. The binding interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein's active site, are visualized and analyzed.[3]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The inhibitory activity of the compounds against AChE is typically determined using a modified Ellman's method:

  • Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and purified acetylcholinesterase enzyme are used.

  • Procedure: The assay is conducted in a 96-well plate. The reaction mixture contains the enzyme, DTNB, and the test compound at various concentrations in a phosphate buffer (pH 8.0).

  • Initiation and Measurement: The reaction is initiated by the addition of the substrate, ATCI. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time.

  • Data Analysis: The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined by comparing the reaction rate in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated from the dose-response curve.[5][6][7]

Mandatory Visualizations

General Computational Docking Workflow

G General Computational Docking Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis protein_prep Protein Preparation (from PDB) docking_sim Docking Simulation (e.g., AutoDock, Maestro) protein_prep->docking_sim ligand_prep Ligand Preparation (3D structure generation) ligand_prep->docking_sim analysis Analysis of Results (Binding energy, Interactions) docking_sim->analysis

Caption: A flowchart illustrating the key steps in a typical computational molecular docking study.

Signaling Pathway Inhibition by a Receptor Antagonist

G Receptor Antagonist Signaling Pathway ligand Endogenous Ligand receptor Target Receptor (e.g., Sigma-1) ligand->receptor Activates antagonist This compound Analogue (Antagonist) antagonist->receptor Blocks downstream Downstream Signaling Cascade receptor->downstream Initiates cellular_response Cellular Response downstream->cellular_response Leads to

Caption: A diagram showing how an this compound analogue acting as an antagonist can block the signaling pathway of a target receptor.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of N-(4-Fluorobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides critical safety and logistical information for the proper disposal of N-(4-Fluorobenzoyl)piperidine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance.

Personal Protective Equipment (PPE) and Handling Summary

A summary of the necessary personal protective equipment and handling precautions is provided in the table below.

Protective Equipment/PrecautionSpecificationRationale
Eye Protection Chemical safety goggles or face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a fume hoodMinimizes inhalation of dust or vapors.
General Hygiene Wash hands thoroughly after handlingPrevents accidental ingestion or skin exposure.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials, as hazardous waste.[4]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals must be segregated to prevent dangerous reactions.[3][5]

2. Waste Collection and Storage:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.[1][2][4]

  • The original container is often the best option for waste storage.[6]

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".[2][3]

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat and ignition sources.[6]

3. Disposal of Empty Containers:

  • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.[4]

  • Collect the rinsate from the triple-rinse procedure and manage it as hazardous waste.[4][5]

  • After triple-rinsing, deface or remove the original label from the empty container before disposal as non-hazardous waste, in accordance with institutional policies.[4]

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Remove all sources of ignition.[7]

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[7][8][9]

  • Carefully collect the absorbed material into a designated hazardous waste container, seal it, and label it appropriately.[7][8]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Ventilate the area after the cleanup is complete.[7]

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2][6]

  • Do not dispose of this compound down the drain or in regular trash.[10]

Disposal Workflow

This compound Disposal Workflow A Waste Generation (Unused chemical, contaminated labware, spill residue) B Segregate as Hazardous Waste A->B C Collect in a Labeled, Sealed Container B->C D Store in a Designated, Ventilated Area C->D E Contact EHS for Pickup and Disposal D->E F Spill Occurs G Follow Spill Management Protocol F->G H Collect Spill Debris as Hazardous Waste G->H H->C I Empty Container J Triple-Rinse Container I->J K Collect Rinsate as Hazardous Waste J->K L Dispose of De-labeled Container as Non-Hazardous J->L K->C

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-(4-Fluorobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of N-(4-Fluorobenzoyl)piperidine, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans. Adherence to these guidelines is critical for minimizing risk and ensuring the well-being of all laboratory personnel.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecification and Use
Eye and Face Safety Glasses/GogglesMust be worn at all times in the laboratory. Should be equipped with side shields conforming to EN166 standards to protect against splashes.[3]
Face ShieldRecommended when there is a significant risk of splashing or when handling larger quantities. To be worn in conjunction with safety glasses or goggles.[4]
Hand Chemical-Resistant GlovesWear suitable gloves tested according to EN 374.[4] Due to the absence of specific breakthrough time data, it is advisable to consult the glove manufacturer's resistance guide. Change gloves immediately if contaminated.
Body Laboratory CoatA standard laboratory coat should be worn and kept fastened to protect against skin contact.
Protective ClothingFor procedures with a high risk of exposure, consider additional protective clothing such as an apron or coveralls.
Respiratory RespiratorUse only in a well-ventilated area.[1][5] If ventilation is inadequate or for handling large quantities that may generate dust or aerosols, a NIOSH-approved respirator may be necessary.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure risk. The following step-by-step guide outlines the key procedures from receipt to use.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3][6] Keep containers tightly closed when not in use.[5][7][8]

Preparation and Handling
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][8]

  • PPE: Before handling, don all required personal protective equipment as detailed in Table 1.

  • Weighing and Transfer: When weighing or transferring the solid material, take care to avoid the formation of dust.[3][5] Use appropriate tools and techniques to minimize aerosolization.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

In Case of Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[1]

  • Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Seek medical attention.[8]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated waste.

  • Unused Chemical: Unwanted or expired this compound should be disposed of as chemical waste.

Waste Collection and Disposal
  • Containers: Collect all waste in clearly labeled, sealed containers appropriate for chemical waste.

  • Disposal Method: The recommended method of disposal is to send the chemical waste to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1][7] Always dispose of contents and containers in accordance with licensed collector's sorting instructions and local, state, and federal regulations.[1] Do not allow the product to enter drains.[7]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_emergency Emergency Procedures start Start: Receive Chemical inspect Inspect Container for Damage start->inspect store Store in Cool, Dry, Well-Ventilated Area inspect->store No Damage exposure Exposure Event inspect->exposure Damaged/Leaking don_ppe Don Appropriate PPE (Table 1) store->don_ppe weigh_transfer Weigh and Transfer don_ppe->weigh_transfer prepare_solution Prepare Solution weigh_transfer->prepare_solution weigh_transfer->exposure experiment Perform Experiment prepare_solution->experiment prepare_solution->exposure segregate_waste Segregate Contaminated Waste experiment->segregate_waste experiment->exposure collect_waste Collect in Labeled, Sealed Container segregate_waste->collect_waste dispose Dispose via Authorized Incinerator collect_waste->dispose end End dispose->end first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Fluorobenzoyl)piperidine
Reactant of Route 2
Reactant of Route 2
N-(4-Fluorobenzoyl)piperidine

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